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  • Product: Diaminodibenzo-18-crown-6
  • CAS: 31406-52-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Diaminodibenzo-18-crown-6: Mechanism and Reaction Pathway

This in-depth technical guide provides a comprehensive overview of the synthesis of diaminodibenzo-18-crown-6, a crucial macrocyclic polyether in supramolecular chemistry and various industrial applications. Tailored for...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of diaminodibenzo-18-crown-6, a crucial macrocyclic polyether in supramolecular chemistry and various industrial applications. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, reaction mechanisms, and detailed experimental protocols for the successful synthesis of this compound. We will explore the foundational Williamson ether synthesis for the construction of the crown ether backbone, the subsequent aromatic nitration, and the final reduction to yield the diamino-functionalized product.

Introduction: The Significance of Diaminodibenzo-18-crown-6

Dibenzo-18-crown-6 and its derivatives, including the diamino-substituted variant, are cornerstone molecules in the field of host-guest chemistry. Their unique ability to selectively bind specific cations, particularly alkali metals, within their central cavity has led to their widespread use as phase-transfer catalysts, in ion-selective electrodes, and for the separation of isotopes.[1][2] The presence of amino groups in diaminodibenzo-18-crown-6 provides valuable handles for further functionalization, allowing for its incorporation into more complex molecular architectures such as polymers and sensors.[3] Understanding the nuances of its synthesis is paramount for its effective application and for the development of novel crown ether-based technologies.

The Synthetic Pathway: A Three-Stage Approach

The synthesis of diaminodibenzo-18-crown-6 is a multi-step process that can be logically divided into three key stages:

  • Stage 1: Formation of the Dibenzo-18-crown-6 Backbone via a templated Williamson ether synthesis.

  • Stage 2: Dinitration of the Aromatic Rings through electrophilic aromatic substitution.

  • Stage 3: Reduction of the Nitro Groups to yield the final diaminodibenzo-18-crown-6.

This guide will now delve into the mechanistic details and experimental considerations for each of these stages.

Stage 1: Constructing the Macrocycle via Williamson Ether Synthesis

The formation of the 18-membered ring of dibenzo-18-crown-6 is achieved through a modified Williamson ether synthesis, a classic organic reaction for forming ethers from an alkoxide and an organohalide.[4][5][6]

The Core Mechanism: An SN2 Reaction

The fundamental reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of dibenzo-18-crown-6 synthesis, this translates to the reaction between catechol (1,2-dihydroxybenzene) and bis(2-chloroethyl) ether. The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of catechol acts as the nucleophile, attacking the electrophilic carbon of the bis(2-chloroethyl) ether and displacing the chloride leaving group.[5][6]

The Critical Role of the Base and the "Template Effect"

A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential to deprotonate the phenolic hydroxyl groups of catechol, forming the highly nucleophilic phenoxide ions.[7] The choice of the alkali metal cation from the base is not arbitrary and plays a crucial role in the efficiency of the cyclization reaction. This is due to the "template effect."[7][8][9][10][11]

The appropriately sized cation, in this case, potassium (K+), coordinates with the oxygen atoms of the reactants, pre-organizing them into a conformation that favors intramolecular cyclization over intermolecular polymerization, which would lead to unwanted linear polymers.[7][9][11] This templating action significantly enhances the yield of the desired crown ether.

Caption: Electrophilic Aromatic Nitration of Dibenzo-18-crown-6.

Stage 3: Reduction to Diaminodibenzo-18-crown-6

The final step in the synthesis is the reduction of the nitro groups of 4,4'-dinitrodibenzo-18-crown-6 to amino groups.

Common Reducing Agents and Protocols

A variety of reducing agents can be employed for this transformation. Common methods include:

  • Catalytic Hydrogenation: This involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. [12]* Metal-Acid Systems: A combination of a metal, such as tin (Sn) or zinc (Zn), in the presence of an acid, like hydrochloric acid (HCl) or acetic acid, is also an effective method. [12]* Hydrazine: Hydrazine (N2H4) in the presence of a catalyst like Raney nickel or iron(III) chloride can also be used for the reduction. [12] The choice of reducing agent may depend on the desired scale of the reaction and the available laboratory equipment.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of diaminodibenzo-18-crown-6. Note: These protocols should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Dibenzo-18-crown-6
  • To a stirred solution of catechol in a suitable solvent (e.g., n-butanol), add powdered potassium hydroxide.

  • Heat the mixture to reflux to ensure complete deprotonation of the catechol.

  • Slowly add a solution of bis(2-chloroethyl) ether to the refluxing mixture.

  • Maintain the reflux for several hours to allow for the cyclization reaction to complete.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

Synthesis of 4,4'-Dinitrodibenzo-18-crown-6
  • Dissolve dibenzo-18-crown-6 in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating mixture (e.g., a solution of nitric acid in acetic acid) to the cooled solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • The dinitro product can be precipitated by the addition of water, filtered, and washed until neutral.

Synthesis of 4,4'-Diaminodibenzo-18-crown-6
  • Suspend 4,4'-dinitrodibenzo-18-crown-6 in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the chosen reducing agent (e.g., zinc dust and acetic acid, or a Pd/C catalyst).

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a specified pressure and temperature.

  • If using a metal-acid system, heat the reaction mixture to reflux.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, the product is isolated by filtration and purified, often by recrystallization from a suitable solvent.

Data Summary

Reaction StageKey ReagentsTypical SolventsTemperature Range (°C)Reported Yields
Dibenzo-18-crown-6 Synthesis Catechol, bis(2-chloroethyl) ether, KOHn-butanol110-12040-60%
Nitration Dibenzo-18-crown-6, HNO₃, Acetic AcidGlacial Acetic Acid0-1070-85%
Reduction 4,4'-Dinitrodibenzo-18-crown-6, Zn/Acetic AcidAcetic Acid80-100>80% [12]

Conclusion

The synthesis of diaminodibenzo-18-crown-6 is a well-established yet nuanced process that relies on a solid understanding of fundamental organic reaction mechanisms. The successful construction of the macrocyclic backbone via a templated Williamson ether synthesis is the critical first step, followed by a regioselective nitration and a high-yielding reduction. By carefully controlling the reaction conditions at each stage, researchers can reliably produce this versatile and valuable molecule for a wide array of applications in supramolecular chemistry and beyond.

References

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Template synthesis and ionophorous properties of substituted crown ethers towards alkali-metal ions. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Template reaction. [Link]

  • VTechWorks. (n.d.). Chapter II Crown Ethers. [Link]

  • JETIR. (2019, June). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

  • IntechOpen. (2024, August 16). Chapter 6: Synthesis of Crown Ethers. [Link]

  • MDPI. (2022, December 9). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • INIS-IAEA. (n.d.). Nitration of crown-ether di-benz-18-crown-6 in the presence of rare earth nitrates. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • ResearchGate. (n.d.). A stereoselective reduction of dibenzo-18-crown-6 ether to dicyclohexyl-18-crown-6 ether. [Link]

  • CrystEngComm. (n.d.). Tetranitro- and tetraamino-dibenzocrown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours. RSC Publishing. [Link]

  • Dibenzo-18-crown-6 selectivity for alkali metal c
  • Wikipedia. (n.d.). Dibenzo-18-crown-6. [Link]

  • RSC Publishing. (n.d.). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. [Link]

  • ResearchGate. (n.d.). The synthesis of diamino-dibenzo-18-crown-6. [Link]

Sources

Exploratory

Structural and Conformational Dynamics of 4,4'-Diaminodibenzo-18-Crown-6: A Technical Guide for Advanced Supramolecular Design

Executive Summary 4,4'-Diaminodibenzo-18-crown-6 (DADB18C6) represents a highly versatile and structurally fascinating macrocyclic scaffold. By integrating two rigid diaminobenzo groups onto a flexible 18-membered polyet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Diaminodibenzo-18-crown-6 (DADB18C6) represents a highly versatile and structurally fascinating macrocyclic scaffold. By integrating two rigid diaminobenzo groups onto a flexible 18-membered polyether ring, DADB18C6 functions as a bifunctional molecule. The crown ether cavity acts as a highly selective ionophore for alkali metals (particularly K⁺ and Na⁺), while the primary amines serve as reactive handles for polymerization, Schiff base condensation, and the construction of complex supramolecular architectures. For researchers and drug development professionals, understanding the subtle crystallographic and conformational shifts of this molecule is critical for designing targeted metal-chelating drugs, artificial ion channels, and advanced functional materials.

Molecular Architecture and Conformational Plasticity

The functional efficacy of DADB18C6 is inextricably linked to its conformational plasticity. The molecule consists of an 18-membered macrocyclic polyether ring flanked by two rigid benzene rings.

In the absence of a coordinating cation, the free uncomplexed macrocycle lacks a central organizing template. Consequently, the molecule adopts a characteristic "bent" or "butterfly" conformation to minimize steric hindrance and electrostatic repulsion between the ether oxygen atoms. Upon the introduction of a guest cation, the macrocycle undergoes a profound structural reorganization driven by ion-dipole interactions, locking into a highly preorganized state.

CationRecognition A Free DADB18C6 (Bent Conformation) B Cation Introduction (e.g., K+, Na+) A->B Solvation C Ion-Dipole Interaction (Ether Oxygens) B->C Template Effect D Conformational Locking (C2v Symmetry) C->D Host-Guest Complex

Mechanistic pathway of cation-induced conformational locking in DADB18C6.

Crystallographic Insights: Free vs. Complexed States

Single-crystal X-ray diffraction (XRD) studies provide precise spatial mapping of these conformational states.

According to structural analyses published in 1 [3], the free dibenzo-18-crown-6 core exhibits an approximate C2 symmetry. The 18-membered ring follows a specific trans-gauche-trans-gauche sequence of conformation angles about the four O-C-C-O bonds. The dihedral angle between the mean planes of the two aromatic rings is typically measured between 63.7° and 66.1°, depending on the hydration state of the crystal lattice [4].

When complexed with a metal ion such as potassium, the ether oxygen atoms orient inward to coordinate the metal. This "template effect" drastically reduces the conformational entropy of the system, forcing the molecule into a nearly planar or symmetric C2v butterfly conformation, as detailed in 2 [5].

Quantitative Conformational Data Summary
StateCompound / ComplexInterplanar Angle (°)ConformationSymmetry
Free Ligand Dibenzo-18-crown-6 (neat)65.5 - 66.1Bent / ButterflyApprox C2
Co-crystal Theobrominium DB18C6 hydrate63.7Bent / Cage-like-
Complexed [K(Db18C6)(H₂O)₂]⁺~ 0 (Planarized core)Preorganized ButterflyC2v

Experimental Protocol: Single-Crystal X-ray Diffraction & Conformational Analysis Workflow

To accurately capture the structural nuances of DADB18C6 and its derivatives, researchers must employ rigorous crystallization and diffraction protocols. The following self-validating workflow ensures high-fidelity structural resolution.

ExpWorkflow S1 Ligand Synthesis (Amine Derivatization) S2 Metal Salt Complexation (Thermodynamic Control) S1->S2 S3 Slow Vapor Diffusion (Avoid Kinetic Trapping) S2->S3 S4 Single-Crystal XRD (120 K - 293 K) S3->S4 S5 DFT Computational Validation (PBE0/6-311+G*) S4->S5

Step-by-step experimental workflow for DADB18C6 crystallization and structural analysis.

Step-by-Step Methodology

Step 1: Ligand Synthesis and Purification DADB18C6 is often synthesized as a mixture of positional isomers (e.g., trans-4,4' and cis-4,5'). For precise crystallographic analysis, isolate the target isomer using fractional recrystallization.

  • Causality: Isomeric purity is non-negotiable; mixed isomers will induce crystallographic disorder, confounding the resolution of the polyether ring's electron density.

Step 2: Schiff Base Derivatization (Optional) React DADB18C6 with an aldehyde (e.g., 1-pyrenecarboxaldehyde) in an acidic medium (ethanol + acetic acid) [2].

  • Causality: The acid acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity. This accelerates the nucleophilic attack by the macrocycle's primary amines, facilitating dehydration to form highly stable, conjugated imine bonds.

Step 3: Complexation and Crystal Growth Dissolve the ligand and a corresponding metal salt (e.g., KClO₄) in a polar aprotic/protic solvent mixture. Employ the vapor diffusion or slow evaporation method over 7-14 days.

  • Causality: Rapid precipitation leads to kinetic trapping of metastable, disordered conformations. Slow crystal growth allows the system to reach its thermodynamic minimum, ensuring the macrocycle adopts the highly ordered C2v symmetry required for high-resolution XRD.

Step 4: Data Collection and Refinement Mount the crystal on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. Collect data at cryogenic temperatures (e.g., 120 K).

  • Causality: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise localization of the highly flexible ether oxygen atoms.

Step 5: Computational Validation Perform Density Functional Theory (DFT) calculations (e.g., PBE0/6-311+G(d,p) level) to optimize the ground-state geometry [2].

  • Causality: DFT serves as an orthogonal validation tool. It confirms whether the solid-state crystal structure represents the global thermodynamic minimum or merely a lattice-stabilized local minimum, ensuring the structural data is theoretically sound [1].

Applications in Drug Development & Advanced Materials

The unique structural properties of DADB18C6 make it a prime candidate for pharmaceutical research:

  • Antimicrobial Agents: Schiff base derivatives of DADB18C6 coordinated with transition metals (e.g., Cu(II)) exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The lipophilic nature of the dibenzo groups facilitates cellular membrane penetration, while the crown ether cavity disrupts vital cellular cation gradients.

  • Supramolecular Polymers: The diamine functionality allows for the synthesis of polyamides and polyimides. The incorporation of the crown ether into the polymer backbone creates materials capable of highly selective ion transport, functioning as artificial ion channels or selective membranes for pervaporation.

References

  • Experimental, Theoretical and Biological Activity Study on the Acyl-Substituted Benzo-18-crown-6, Dibenzo-18-crown-6 and Dibenzo-24-crown-8 Source: ResearchGate URL:3

  • Probing the supramolecular features via π–π interaction of a di-iminopyrene-di-benzo-18-crown-6-ether compound: experimental and theoretical study Source: PMC / RSC Advances URL:4

  • Dibenzo-18-crown-6 Source: IUCr Journals URL:1

  • Theobrominium perchlorate dibenzo-18-crown-6 3.25-hydrate Source: PMC URL:5

  • Dibenzo-18-Crown-6 Diaqua(dibenzo-18-Crown-6)potassium Triiodide: Synthesis and Crystal Structure Source: ResearchGate URL:2

Sources

Foundational

Thermodynamic Parameters of Diaminodibenzo-18-Crown-6 Complexation: A Comprehensive Technical Guide

Executive Summary The molecular recognition of metal cations by macrocyclic polyethers is a cornerstone of supramolecular chemistry, with profound implications for radiochemical separation, environmental remediation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular recognition of metal cations by macrocyclic polyethers is a cornerstone of supramolecular chemistry, with profound implications for radiochemical separation, environmental remediation, and targeted drug delivery. Among these macrocycles, diaminodibenzo-18-crown-6 (DADB18C6) —specifically the cis- and trans-4,4'-diaminodibenzo-18-crown-6 isomers—stands out. The presence of two primary amine groups on the dibenzo framework not only provides critical anchoring sites for polymerization and resin grafting but also alters the electron density of the ether oxygen donors.

Understanding the thermodynamic parameters ( ΔG , ΔH , ΔS , and logK ) of DADB18C6 complexation is not merely an academic exercise; it is the predictive engine for designing highly selective separation matrices. This whitepaper synthesizes the mechanistic causality, thermodynamic profiling, and empirical protocols required to evaluate DADB18C6 complexation systems.

Structural and Mechanistic Foundations

The Cavity-Cation Size Match

The thermodynamic stability of a crown ether complex is fundamentally governed by the size complementarity between the host cavity and the guest cation. The 18-crown-6 framework possesses a cavity diameter of approximately 2.6 to 3.2 Å[1]. This dimensional constraint makes DADB18C6 highly selective for cations with matching ionic diameters, most notably the Cesium ion (Cs⁺), which has an ionic diameter of ~3.34 Å[1].

The Electronic Influence of Amino Substituents

Unlike the unsubstituted dibenzo-18-crown-6 (DB18C6), DADB18C6 features electron-donating −NH2​ groups on the aromatic rings. Through resonance and inductive effects, these groups marginally increase the basicity (electron density) of the adjacent ether oxygen atoms. This electronic enrichment strengthens the ion-dipole interactions during complexation, often resulting in a more exothermic (favorable) enthalpy of binding ( ΔH<0 ) compared to the parent macrocycle. Furthermore, these amino groups allow DADB18C6 to be covalently grafted onto polyimide membranes[1] or cellulose aerogels[2] without compromising the structural integrity of the crown cavity.

Mechanism M1 Solvated Cation I1 Desolvation (ΔS > 0) M1->I1 Thermal Energy L1 Free DADB18C6 L1->I1 Thermal Energy C1 Ion-Dipole Binding (ΔH < 0) I1->C1 Cavity Insertion F1 Stable Complex C1->F1 Conformational Lock

Mechanistic pathway of cation capture by DADB18C6 highlighting thermodynamic drivers.

Thermodynamic Profiling: Enthalpy vs. Entropy Drivers

The spontaneity of the complexation process is dictated by the Gibbs free energy equation:

ΔG∘=ΔH∘−TΔS∘=−RTlnK

The binding event is a delicate balance between two opposing forces:

  • Enthalpic Gain ( ΔH<0 ): Driven by the formation of strong ion-dipole bonds between the metal cation and the six ether oxygens.

  • Entropic Penalty/Gain ( ΔS ): The macrocycle loses conformational degrees of freedom upon binding (penalty, ΔS<0 ). However, the heavily hydrated metal cation sheds its hydration shell (desolvation), releasing multiple solvent molecules into the bulk (gain, ΔS>0 ).

Cation-Specific Thermodynamic Behaviors
  • Cesium (Cs⁺): In acidic aqueous environments, the adsorption of Cs⁺ by DADB18C6-grafted aerogels is a spontaneous, enthalpy-driven process[2]. The strong ion-dipole interaction overcomes the desolvation penalty, leading to highly selective capture even at low pH[2]. Theoretical calculations show massive adsorption energies (e.g., -395.72 kJ/mol for Cs⁺ in polymeric matrices)[1].

  • Gadolinium (Gd³⁺): Isotope separation of Gd³⁺ using DB18C6-embedded resins exhibits a positive entropy change alongside a positive enthalpy change, indicating a strictly entropy-driven process[3]. The highly charged Gd³⁺ ion is heavily solvated; the massive release of water molecules during cavity insertion dominates the thermodynamic profile[3].

  • Palladium (Pd²⁺): Solvent extraction of Pd(II) from salt media using DB18C6 derivatives is an endothermic process ( ΔH>0 ) that becomes spontaneous at higher temperatures due to a highly positive entropy of extraction ( ΔS>0 )[4].

  • Uranyl (UO₂²⁺): In non-aqueous binary solutions, complexation is highly dependent on the solvent composition. In most cases, the complex is enthalpy-stabilized and entropy-stabilized , governed heavily by heteroselective solvation[5].

Table 1: Summary of Thermodynamic Drivers for DADB18C6/DB18C6 Complexation
Cation / TargetMedium / MatrixEnthalpy ( ΔH )Entropy ( ΔS )Primary Thermodynamic DriverRef
Cs⁺ Acidic Aqueous (Aerogel)Exothermic (< 0)VariableEnthalpy-driven[2]
Gd³⁺ Polymeric ResinEndothermic (> 0)Positive (> 0)Entropy-driven[3]
Pd²⁺ Solvent Extraction (1,2-DCE)Endothermic (> 0)Positive (> 0)Entropy-driven[4]
UO₂²⁺ Non-aqueous Binary SolventsExothermic (< 0)Positive (> 0)Dual-driven (Solvent dependent)[5]

Experimental Protocols for Thermodynamic Determination

To ensure self-validating and highly reproducible data, researchers must employ orthogonal techniques. Below are the field-proven protocols for determining the thermodynamic parameters of DADB18C6 complexation.

Protocol A: Direct Measurement via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard because it directly measures the heat released or absorbed ( ΔH ) during the binding event, allowing simultaneous determination of Ka​ , ΔH , and stoichiometry ( n ).

Causality Check: Why degas the solutions? ITC reference cells are extraordinarily sensitive to thermal fluctuations. Micro-bubbles formed during the rapid stirring of the sample cell will burst, creating massive endothermic/exothermic baseline artifacts that obscure the true heat of complexation.

  • Sample Preparation: Prepare a 0.1 mM solution of DADB18C6 in the chosen solvent (e.g., anhydrous methanol). Prepare a 1.0 mM solution of the metal salt (e.g., CsCl) in the exact same solvent batch to prevent heat of mixing artifacts.

  • Degassing: Degas both solutions under vacuum at 25°C for 10 minutes.

  • Instrument Setup: Load the DADB18C6 solution into the sample cell (~1.4 mL) and the metal salt solution into the injection syringe. Set the stirring speed to 300 rpm.

  • Titration: Program the ITC to execute 25 injections of 10 µL each, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Data Analysis: Integrate the injection peaks to generate a binding isotherm (Heat vs. Molar Ratio). Fit the data using an "Independent Binding Sites" model to extract ΔH and Ka​ .

  • Parameter Derivation: Calculate ΔG using ΔG=−RTlnKa​ , and subsequently derive ΔS using ΔS=(ΔH−ΔG)/T .

Protocol B: Van't Hoff Analysis via Temperature-Dependent Conductometry

When ITC is unavailable or the solvent system is incompatible, conductometry offers a highly sensitive, label-free alternative.

Causality Check: Why use conductometry? When a mobile metal cation is encapsulated by the bulky DADB18C6 macrocycle, its hydrodynamic radius increases dramatically. This results in a measurable drop in molar conductance ( Λ ), making it an ideal probe for tracking the formation of the complex in real-time[5].

  • Cell Preparation: Utilize a double-walled glass conductometric cell connected to a circulating water bath to maintain precise temperature control ( ±0.05 °C).

  • Baseline Measurement: Add 25 mL of the metal salt solution (e.g., 1×10−4 M) to the cell. Allow 15 minutes for thermal equilibration at T1​ (e.g., 288 K) and record the initial conductance.

  • Titration: Stepwise, inject microliter aliquots of a concentrated DADB18C6 solution ( 1×10−2 M) into the cell. Record the conductance after each injection once the reading stabilizes.

  • Temperature Cycling: Repeat the entire titration at multiple temperatures (e.g., 298 K, 308 K, 318 K).

  • Data Processing: Plot molar conductance ( Λ ) versus the ligand-to-metal molar ratio. Use non-linear regression algorithms (e.g., GENPLOT) to fit the curves and extract the stability constant ( logKf​ ) for each temperature[5].

  • Van't Hoff Plot: Plot lnKf​ against 1/T . According to the Van't Hoff equation ( lnKf​=−RTΔH∘​+RΔS∘​ ), the slope of the linear fit yields −ΔH∘/R , and the y-intercept yields ΔS∘/R [5].

Workflow N1 Ligand/Metal Preparation (Matched Solvent Systems) N2 Titration Calorimetry (ITC) Direct Heat Measurement N1->N2 Protocol A N3 Conductometry Temperature Variation N1->N3 Protocol B N4 Isotherm Fitting (Non-linear Regression) N2->N4 N5 Van't Hoff Plot ln(K) vs 1/T N3->N5 N6 Thermodynamic Parameters ΔG, ΔH, ΔS N4->N6 N5->N6

Workflow for determining thermodynamic parameters via ITC and Van't Hoff analysis.

Conclusion

The thermodynamic profiling of diaminodibenzo-18-crown-6 complexation reveals a highly tunable system. By analyzing the interplay between enthalpic gains (ion-dipole interactions) and entropic shifts (desolvation and conformational restriction), researchers can predict the efficacy of DADB18C6 in complex matrices. Whether engineering polyimide membranes for Cesium removal[1] or designing resins for Gadolinium isotope separation[3], the fundamental thermodynamic parameters ( ΔG , ΔH , ΔS ) remain the ultimate blueprint for rational material design.

References

  • Construction of 4,5 '- diaminodibenzo-18-crown-6-grafted graphene cellulose composite aerogel for efficient and selective adsorption of Cs+ from acidic aqueous solution PubMed / Environmental Research (2025)
  • Highly-Efficient Adsorptive Separation of Cs+ from Aqueous Solutions by Porous Polyimide Membrane Containing Dibenzo-18-Crown-6 ResearchG
  • DFT, MD Simulations and Experimental Analysis of Adsorptive Complexation and Isotope Separation of Gadolinium Ion with Macrocyclic Crown Ether Embedded Polymeric Resin ResearchG
  • Capillary electrophoresis analysis based on crown ethers (Thermodynamic study of complex formation between dibenzo-18-crown-6 and UO2 2+)
  • Extraction of Palladium by Dibenzo-18-Crown-6 from Salt's Media University of Babylon (UOBabylon)

Sources

Exploratory

Supramolecular Recognition of Alkali Metals: A Technical Guide to Diaminodibenzo-18-Crown-6 Binding Affinity

Executive Summary Diaminodibenzo-18-crown-6 (DADB18C6) represents a critical evolution in supramolecular chemistry, bridging the gap between highly selective alkali metal recognition and practical materials engineering....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaminodibenzo-18-crown-6 (DADB18C6) represents a critical evolution in supramolecular chemistry, bridging the gap between highly selective alkali metal recognition and practical materials engineering. While standard aliphatic 18-crown-6 exhibits exceptional binding affinity for potassium (K+)[1], it lacks the functional handles necessary for covalent integration into polymer matrices, sensors, or targeted radiotherapeutics. DADB18C6 solves this by incorporating two aniline-like moieties into the macrocyclic framework.

As a Senior Application Scientist, I present this whitepaper to dissect the thermodynamic causality, structural mechanics, and experimental validation of DADB18C6 binding to alkali metals, providing a foundational guide for drug development and advanced separation professionals.

Mechanistic Causality: The Thermodynamics of Host-Guest Recognition

The selectivity of DADB18C6 for alkali metals is not merely a function of "lock-and-key" size matching; it is a complex thermodynamic interplay between cavity dimensions, electronic resonance, and desolvation penalties[2].

A. Cavity-Ion Fit and Steric Mechanics

The 18-membered polyether ring possesses a cavity diameter ranging from 2.6 to 3.2 Å[3]. The ionic diameter of K+ is approximately 2.76 Å, allowing it to sit perfectly within the equatorial plane of the six ether oxygens, minimizing steric strain while maximizing ion-dipole interactions[2]. Larger cations like Rb+ (3.04 Å) and Cs+ (3.34 Å) sit slightly above the plane (often forming sandwich complexes in solid state), while smaller cations like Na+ (2.04 Å) and Li+ (1.52 Å) rattle within the cavity or force the macrocycle into a distorted, higher-energy conformation[2].

B. Electronic Modulation via Benzo-Substitution

The introduction of aromatic rings in dibenzo-18-crown-6 (DB18C6) fundamentally alters the Lewis basicity of the ether oxygens. Because the aromatic rings are in resonance with the adjacent oxygen atoms, electron density is withdrawn from the macrocyclic cavity[4]. Consequently, the binding constant ( logK ) for K+ drops from 6.08 in standard 18-crown-6 to 4.35 in DB18C6 (in methanol)[4].

In DADB18C6, the addition of para-amino (-NH 2​ ) groups introduces an electron-donating inductive and resonance effect. This partially restores electron density to the cavity, slightly enhancing the binding affinity compared to unsubstituted DB18C6, while simultaneously providing active primary amines for peptide coupling or polymer grafting[5].

C. The Desolvation Penalty

Binding in aqueous or polar media requires stripping the metal cation of its hydration shell. Li+ and Na+ possess high charge densities and correspondingly high hydration enthalpies. The energetic cost to desolvate these smaller ions far exceeds the enthalpic reward of DADB18C6 complexation[2]. Thus, the macrocycle exhibits profound selectivity for K+, Rb+, and Cs+, whose lower desolvation energies allow the host-guest complexation to be thermodynamically spontaneous[2].

G M_aq M+(solv) Solvated Cation M_gas M+(gas) Bare Cation M_aq->M_gas Desolvation (Endothermic) ML_aq ML+(solv) Solution Complex M_aq->ML_aq Effective Binding (ΔG_bind) L_aq L(solv) Solvated DADB18C6 L_gas L(gas) Bare Ligand L_aq->L_gas Desolvation L_aq->ML_aq ML_gas ML+(gas) Gas-Phase Complex M_gas->ML_gas Complexation (Exothermic) L_gas->ML_gas ML_gas->ML_aq Solvation (Exothermic)

Thermodynamic cycle illustrating the balance between desolvation penalties and complexation.

Data Presentation: Comparative Binding Profiles

To engineer therapeutics or separation matrices, one must quantify the competitive binding landscape. Table 1 synthesizes the physicochemical parameters driving alkali metal selectivity.

Table 1: Physicochemical Parameters and Binding Affinities in Methanol[2][4]

Alkali MetalIonic Radius (Å)Hydration Enthalpy (kJ/mol) logK (18-Crown-6) logK (DB18C6/DADB18C6)*Selectivity Driver
Li+ 0.76-519< 2.0< 1.5High desolvation penalty; poor cavity fit.
Na+ 1.02-4094.32~ 2.5Moderate desolvation penalty; loose fit.
K+ 1.38-3226.084.35Optimal cavity fit (2.76 Å diameter) .
Rb+ 1.52-2935.32~ 3.8Low desolvation penalty; slight steric clash.
Cs+ 1.67-2644.62~ 3.5Lowest desolvation penalty; sandwich complex.

*Note: DADB18C6 values closely mirror DB18C6 but exhibit slight positive deviations due to the electron-donating -NH 2​ groups.

Experimental Workflow: Self-Validating Quantification of Binding Affinity

To ensure scientific integrity, binding affinities must be empirically determined using orthogonal techniques. Isothermal Titration Calorimetry (ITC) is the gold standard for extracting complete thermodynamic profiles ( ΔG , ΔH , ΔS ), while 1 H-NMR titration confirms the structural localization of the metal within the cavity.

Protocol: ITC Determination of DADB18C6-Potassium Affinity

Causality Check: ITC is chosen because it directly measures the heat released upon binding, allowing simultaneous determination of stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH ).

  • Ligand Preparation : Synthesize and purify DADB18C6. Lyophilize overnight to remove residual water, which acts as a competitive ligand and skews calorimetric data.

  • Solvent Matching : Prepare a 0.1 mM solution of DADB18C6 and a 1.0 mM solution of KCl in identical anhydrous methanol. Crucial Step: Even minor solvent mismatches will generate massive heats of mixing, masking the delicate binding exotherm.

  • The Blank Titration (Self-Validation) : Titrate the 1.0 mM KCl solution into pure methanol. Record the heat of dilution. This background heat must be subtracted from the active experiment to isolate the true heat of complexation.

  • The Active Titration : Inject 10 μL aliquots of KCl into the DADB18C6 cell at 298 K, with 180-second intervals to allow thermal equilibration.

  • Data Deconvolution : Fit the integrated heat data to an independent 1:1 binding model. The inflection point of the sigmoidal curve dictates stoichiometry, while the slope dictates Ka​ .

Workflow step1 1. Matrix Preparation Strictly anhydrous solvent to prevent competitive hydration of K+ step2 2. ITC Execution Measure ΔH and K_a directly. Self-validate via blank subtraction. step1->step2 step3 3. 1H-NMR Titration Monitor downfield shift of ether protons to confirm cavity localization. step2->step3 step4 4. Global Fitting Correlate calorimetric K_a with NMR-derived K_a for high-confidence data. step3->step4

Orthogonal experimental workflow for validating DADB18C6 binding affinities.

Applications in Advanced Therapeutics and Separations

The true value of DADB18C6 lies in its bifunctionality. The primary amines serve as synthetic anchors for advanced applications:

  • Radiopharmaceutical Chelation : DADB18C6 can be grafted onto polyacrylic acid or graphene oxide hydrogels to selectively sequester radioactive isotopes like Cs-137 or Sr-90 from complex aqueous environments[5]. The rigid cavity outcompetes abundant Na+ ions in biological or environmental matrices[3].

  • Ion-Channel Mimics : In drug development, DADB18C6 is conjugated to lipid-inserting peptides to create artificial potassium channels. By selectively transporting K+ across lipid bilayers, these constructs can depolarize aberrant cells, triggering apoptosis in targeted oncological applications.

  • Cation-Controlled Catalysis : By integrating DADB18C6 into transition-metal catalysts, researchers can create "switchable" catalysts where the presence of specific alkali metals (like Li+ or Na+) acts as an ionic stimulus to turn catalytic activity on or off, tuning reaction rates by orders of magnitude[6].

Conclusion

Diaminodibenzo-18-crown-6 is a masterclass in supramolecular design. By balancing the precise steric requirements of the 18-crown-6 cavity with the electronic and functional versatility of the diaminobenzo groups, it provides an unparalleled platform for alkali metal recognition. For researchers in drug development and materials science, mastering the thermodynamic and experimental nuances of DADB18C6 is essential for engineering the next generation of ion-selective technologies.

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Foundational

Computational Insights into Diaminodibenzo-18-Crown-6 (DADB18C6): A DFT-Guided Framework for Supramolecular Design and Drug Delivery

Executive Summary Diaminodibenzo-18-crown-6 (DADB18C6) represents a critical structural node in supramolecular chemistry. As a derivative of the classic dibenzo-18-crown-6 (DB18C6) macrocycle, it features two primary ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaminodibenzo-18-crown-6 (DADB18C6) represents a critical structural node in supramolecular chemistry. As a derivative of the classic dibenzo-18-crown-6 (DB18C6) macrocycle, it features two primary amino (–NH2) groups on its aromatic rings. These amino groups serve a dual purpose: they act as electron-donating auxochromes that modulate the electron density of the crown cavity, and they provide reactive handles for conjugation to active pharmaceutical ingredients (APIs), polymers, or fluorophores[1].

For drug development professionals and application scientists, predicting the pharmacokinetic behavior, host-guest binding affinities, and electronic properties of DADB18C6-based carriers is paramount. Density Functional Theory (DFT) serves as the gold standard for this predictive modeling. This whitepaper provides an in-depth, self-validating computational framework for modeling DADB18C6, explaining the causality behind functional choices, basis sets, and solvation models to ensure high-fidelity translation from in silico predictions to in vitro success.

Mechanistic Causality: The Physics of Binding and Selectivity

To effectively utilize DADB18C6 as an ionophore or drug delivery vehicle, one must understand the quantum mechanical drivers of its selectivity.

The Role of the Amino Auxochromes

In the parent DB18C6 molecule, the ether oxygens act as Lewis bases to coordinate metal cations. The addition of –NH2 groups in DADB18C6 introduces a mesomeric electron-donating effect (+M). This increases the electron density on the aromatic rings, which inductively enriches the adjacent phenolic ether oxygens. DFT-generated Molecular Electrostatic Potential (MEP) maps reveal that DADB18C6 possesses a deeper electronegative cavity compared to DB18C6, subtly increasing its absolute binding affinity for cations. Furthermore, these amino groups allow for the synthesis of complex architectures, such as di-iminopyrene-dibenzo-18-crown-6-ether sensors, where Time-Dependent DFT (TD-DFT) is required to model π→π∗ transitions and charge transfer[1].

The Solvation Paradox and Cation Selectivity

A common pitfall in computational supramolecular chemistry is relying solely on gas-phase calculations. In the gas phase, the Bond Dissociation Free Energy (BDFE) of alkali metals to crown ethers follows the order of charge density: Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺[2].

However, experimental data shows that 18-crown-6 derivatives are highly selective for K⁺[2][3]. Why? The causality lies in the desolvation penalty . In an aqueous environment, smaller ions like Li⁺ and Na⁺ are tightly bound by a high-dielectric hydration shell. The energy required to strip these water molecules outweighs the enthalpic gain of crown ether binding. Potassium (K⁺) represents the thermodynamic "sweet spot"—its desolvation penalty is lower, and its ionic radius perfectly matches the ~2.8 Å cavity of the 18-crown-6 ring[2]. Therefore, incorporating an implicit solvation model like the Conductor-like Polarizable Continuum Model (CPCM) is non-negotiable for accurate predictive modeling[2][3].

Self-Validating Computational Protocol

As a Senior Application Scientist, I mandate workflows that inherently verify their own accuracy. The following step-by-step DFT protocol ensures that the calculated geometries are true energetic minima and that the thermodynamic parameters reflect real-world solvent conditions.

Step-by-Step DFT Workflow for DADB18C6 Complexation
  • Initial Conformational Search (Molecular Mechanics): DADB18C6 is highly flexible. Use a molecular mechanics force field (e.g., MMFF94) to generate a library of conformers. The lowest-energy conformer typically adopts a "W-shaped" or "bowl-shaped" open structure[4].

  • Gas-Phase Geometry Optimization: Optimize the lowest-energy conformers using the B3LYP or PBE0 functional. Use the 6-31+G(d) basis set for C, H, N, and O[1][2]. Causality: The diffuse function (+) is critical for accurately modeling the expanded electron clouds of the oxygen and nitrogen lone pairs. For heavy alkali metals (K, Rb, Cs), apply the LANL2DZ effective core potential to account for relativistic effects of inner-shell electrons[3].

  • Frequency Analysis (The Validation Step): Run a vibrational frequency calculation at the same level of theory. Crucial Check: Ensure there are zero imaginary frequencies (NIMAG = 0). An imaginary frequency indicates a transition state rather than a true local minimum[3].

  • Solvation Single-Point Energy: Take the optimized geometry and perform a single-point energy calculation using a larger basis set, B3LYP/6-311++G(d,p) , coupled with the CPCM implicit solvation model (setting the dielectric constant to water, ε≈78.3 , or methanol)[2][3].

  • Thermodynamic Extraction: Calculate the aqueous BDFE using the thermodynamic cycle (gas-phase binding energy + solvation free energies of the host, guest, and complex)[2].

Visualizing the Computational Workflow

DFT_Workflow Start 1. Conformational Search (Molecular Mechanics) Opt 2. Geometry Optimization B3LYP/6-31+G(d) & LANL2DZ Start->Opt Freq 3. Frequency Calculation (Check: NIMAG = 0) Opt->Freq Solv 4. Implicit Solvation (CPCM) Single-Point Energy Freq->Solv Prop 5. Property Extraction (HOMO/LUMO, BDFE) Solv->Prop

Caption: Self-validating DFT workflow for optimizing DADB18C6 complexes.

Quantitative Data Presentation

To illustrate the stark difference between gas-phase and solution-phase thermodynamics, the following table summarizes the geometric parameters and BDFEs for DB18C6/DADB18C6 core structures complexed with alkali metals. Note how the aqueous BDFE correctly identifies K⁺ as the preferred guest.

Alkali Cation (M⁺)Avg. M-O Distance (Gas)Avg. M-O Distance (Aq)BDFE (Gas) TrendBDFE (Aqueous) Trend
Li⁺ ~2.00 Å~2.05 ÅHighestLow (High desolvation penalty)
Na⁺ ~2.40 Å~2.45 ÅHighMedium
K⁺ 2.81 Å2.84 ÅMediumHighest (Optimal Fit) [2]
Rb⁺ 3.00 Å3.06 ÅLowMedium-Low[2]
Cs⁺ 3.24 Å3.29 ÅLowestLowest (Steric clash)[2]

Data synthesized from benchmark CPCM studies on dibenzo-18-crown-6 derivatives[2]. Distances increase slightly in solution due to the dielectric screening of the metal-oxygen electrostatic interactions.

Thermodynamic Cycle of Host-Guest Binding

To calculate the precise aqueous BDFE shown in the table above, computational chemists must utilize a thermodynamic cycle. Direct calculation of binding in implicit solvent often suffers from basis set superposition errors (BSSE) and cavity-formation artifacts. By calculating the highly accurate gas-phase binding energy ( ΔGgas​ ) and applying the solvation free energies ( ΔGsolv​ ) of the individual components, we achieve high-fidelity predictions[2].

Thermo_Cycle Host_Gas DADB18C6 (Gas) Complex_Gas [M-DADB18C6]+ (Gas) Host_Gas->Complex_Gas ΔG(gas) binding Host_Sol DADB18C6 (Aq) Host_Gas->Host_Sol ΔG(solv) Host Guest_Gas M+ Cation (Gas) Guest_Gas->Complex_Gas Guest_Sol M+ Cation (Aq) Guest_Gas->Guest_Sol ΔG(solv) Guest Complex_Sol [M-DADB18C6]+ (Aq) Complex_Gas->Complex_Sol ΔG(solv) Complex Host_Sol->Complex_Sol ΔG(aq) binding Guest_Sol->Complex_Sol

Caption: Thermodynamic cycle for calculating aqueous Bond Dissociation Free Energies (BDFE).

Applications in Drug Development & Diagnostics

The computational profiling of DADB18C6 directly translates to advanced pharmaceutical applications:

  • Targeted Ionophores as Antimicrobials/Oncolytics: By confirming the K⁺ selectivity of DADB18C6 via DFT, drug developers can conjugate targeting ligands (like peptides or antibodies) to the –NH2 groups. Once localized to a pathogen or tumor cell, the crown ether disrupts local K⁺ gradients, inducing osmotic stress or apoptosis.

  • Diagnostic Biosensors: DADB18C6 can be reacted with 1-pyrenecarboxaldehyde to form di-iminopyrene-dibenzo-18-crown-6-ether[1]. TD-DFT calculations (using the PBE0 or CAM-B3LYP functionals) accurately predict the UV-Vis absorption spectra and π−π stacking behaviors of these molecules[1]. When K⁺ or trace analytes bind to the cavity, the electron density shifts, quenching or enhancing fluorescence, allowing for highly sensitive diagnostic assays[1][5].

  • Polymeric Drug Carriers: The diamine functionality allows DADB18C6 to be polymerized into polyamides or polyimides. DFT helps predict the flexibility and folding of these polymer chains, ensuring the crown ether cavities remain sterically accessible for loading cationic API payloads.

By grounding experimental synthesis in robust, self-validating DFT frameworks, researchers can bypass months of trial-and-error, accelerating the pipeline from molecular concept to functional supramolecular therapeutics.

References

  • NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6.
  • Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model.
  • Binding selectivity of dibenzo-18-crown-6 for alkali metal c
  • Probing the supramolecular features via π–π interaction of a di-iminopyrene-di-benzo-18-crown-6-ether compound: experimental and theoretical study.
  • Improving SERS Sensitivity toward Trace Sulfonamides: The Key Role of Trade-Off Interfacial Interactions among the Target Molecules, Anions, and Cations on the SERS Active Surface.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Polyimides and Polyamides Incorporating Diaminodibenzo-18-Crown-6 (DADB18C6)

Executive Summary & Rationale The incorporation of macrocyclic ligands into polymer backbones represents a paradigm shift in the design of advanced functional materials. Diaminodibenzo-18-crown-6 (DADB18C6) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The incorporation of macrocyclic ligands into polymer backbones represents a paradigm shift in the design of advanced functional materials. Diaminodibenzo-18-crown-6 (DADB18C6) is a highly versatile monomer that introduces an 18-crown-6 ether cavity directly into the main chain of step-growth polymers. With a cavity diameter of approximately 2.6–3.2 Å, the DADB18C6 moiety exhibits exceptional size-exclusion and ion-dipole binding affinities, particularly for alkali metals like Cesium (Cs⁺, ionic diameter 3.34 Å) and Potassium (K⁺)[1].

When polymerized into polyamides and polyimides , DADB18C6 yields robust, high-molecular-weight matrices that maintain the thermal and mechanical resilience of high-performance engineering plastics while acquiring supramolecular functionality[2]. These materials are actively utilized in the development of pervaporation membranes for challenging organic separations (e.g., benzene/cyclohexane)[3], solid-phase adsorbents for nuclear waste remediation (Cs⁺ capture)[1], and the construction of complex polyrotaxane architectures[4].

Mechanistic Insights & Pathway Selection

As an application scientist, selecting the correct polymerization pathway is critical to preserving the integrity of the crown ether ring while achieving the necessary molecular weight ( Mn​ ) for film and membrane formation.

Polyamide Synthesis: The Yamazaki-Higashi Phosphorylation

Direct thermal polycondensation of dicarboxylic acids and diamines requires extreme temperatures (>200 °C) that can cause thermal degradation or unwanted ring-opening of the crown ether. While interfacial polymerization with diacid chlorides is an alternative[4], acid chlorides are highly moisture-sensitive and prone to side reactions.

The Causality of the Yamazaki Method: We utilize the Yamazaki-Higashi phosphorylation technique[5]. By employing triphenyl phosphite (TPP) and pyridine, the carboxylic acid is converted into a highly reactive intermediate ester at a mild 100 °C. Crucially, Lithium Chloride (LiCl) is added to the solvent matrix. Rigid polyamide chains naturally form strong intermolecular hydrogen bonds, leading to premature precipitation before high molecular weights are reached. LiCl acts as a chaotropic agent, coordinating with the newly formed amide bonds to disrupt this hydrogen bonding, thereby keeping the growing polymer chain solvated[5].

Polyimide Synthesis: Two-Step Polycondensation

Polyimides containing DADB18C6 are synthesized via a two-step method to ensure processability[3].

  • Polyamic Acid (PAA) Formation: DADB18C6 reacts with a dianhydride (e.g., PMDA, 6FDA, or DSDA) in a polar aprotic solvent at 0–25 °C[2]. Causality: The reaction is highly exothermic. If the temperature exceeds 25 °C, the equilibrium shifts toward the starting monomers, or premature localized imidization occurs, causing the polymer to crash out of solution.

  • Thermal Imidization: The PAA is cast into a film and subjected to a stepwise thermal gradient up to 300 °C to drive off water (cyclodehydration)[2]. Causality: A stepwise gradient is mandatory. Ramping directly to 300 °C causes the solvent (NMP) and reaction water to boil violently, creating micro-voids, blisters, and structural defects in the final membrane.

Experimental Workflows & Logical Relationships

The following Graphviz diagram maps the divergent synthesis pathways for DADB18C6-based polyamides and polyimides, highlighting the specific reagents and intermediate states required for successful polymerization.

SynthesisPathway DADB Diaminodibenzo-18-Crown-6 (DADB18C6) Yamazaki Yamazaki-Higashi Phosphorylation Reagents: TPP, Pyridine, LiCl Solvent: NMP (100°C) DADB->Yamazaki PAA Polyamic Acid (PAA) Intermediate Solvent: NMP or DMAc Temp: 0-25°C (Exothermic control) DADB->PAA Diacid Dicarboxylic Acids (e.g., Isophthalic Acid) Diacid->Yamazaki Polyamide Crown Ether Polyamides (High MW, Cation-binding) Yamazaki->Polyamide Step-growth Polycondensation Dianhydride Dianhydrides (e.g., PMDA, DSDA, 6FDA) Dianhydride->PAA Imidization Thermal Imidization Stepwise heating: 100°C -> 300°C (Prevents solvent boiling/voids) PAA->Imidization Polyimide Crown Ether Polyimides (Pervaporation & Adsorption Membranes) Imidization->Polyimide Cyclodehydration (-H2O)

Figure 1: Synthesis pathways for DADB18C6-derived polyamides and polyimides.

Reagents and Materials

Reagent / MaterialRole in SynthesisPurity / Grade Requirement
DADB18C6 Primary diamine monomer>98% (trans-isomer preferred for linear chains)[3]
Isophthalic Acid / 6FDA Co-monomers>99%, Sublimed or recrystallized prior to use
N-Methyl-2-pyrrolidone (NMP) Primary solventAnhydrous (<50 ppm H₂O), stored over molecular sieves
Triphenyl Phosphite (TPP) Activating agent (Yamazaki)>97%, distilled under vacuum
Pyridine Catalyst / Acid scavengerAnhydrous
Lithium Chloride (LiCl) Solubilizing agentDried at 150 °C under vacuum for 12 h

Detailed Self-Validating Protocols

Protocol A: Synthesis of Polyamides via Yamazaki-Higashi Method[5]

This protocol utilizes step-growth polycondensation to yield high-molecular-weight polyamides without the use of harsh acid chlorides.

  • Preparation of the Reaction Matrix:

    • In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add 2.00 mmol of DADB18C6 and 2.00 mmol of dicarboxylic acid (e.g., isophthalic acid).

    • Add 0.60 g of anhydrous LiCl, followed by 10 mL of anhydrous NMP and 2.5 mL of anhydrous pyridine.

  • Activation:

    • Inject 4.20 mmol of TPP via syringe.

    • Self-Validation Checkpoint: The solution should initially be clear or slightly turbid. As TPP reacts to form the active ester, the mixture will become entirely homogeneous.

  • Polymerization:

    • Heat the reaction mixture to 100–110 °C using an oil bath. Maintain stirring for 3 to 4 hours.

    • Self-Validation Checkpoint: A significant increase in solution viscosity must be observed by hour 2, indicating successful chain extension. If viscosity remains low, moisture contamination has likely quenched the active ester.

  • Precipitation and Recovery:

    • Cool the highly viscous solution to room temperature and pour it slowly into 300 mL of vigorously stirred methanol.

    • Collect the fibrous polymer precipitate via vacuum filtration. Wash thoroughly with hot methanol to remove residual TPP, pyridine, and LiCl.

    • Dry the polyamide in a vacuum oven at 100 °C for 24 hours.

Protocol B: Synthesis of Polyimide Membranes via Two-Step Polycondensation[2]

This protocol details the synthesis of polyimide films optimized for pervaporation and ion capture.

  • Polyamic Acid (PAA) Synthesis:

    • In a rigorously dried 50 mL flask under a continuous nitrogen purge, dissolve 2.00 mmol of DADB18C6 in 15 mL of anhydrous NMP.

    • Cool the flask in an ice-water bath to 0 °C.

    • Add 2.00 mmol of dianhydride (e.g., 6FDA or PMDA) in four equal portions over 30 minutes. Note: Portion-wise addition prevents localized stoichiometric imbalances and thermal spikes.

    • Remove the ice bath and allow the mixture to stir at room temperature for 24 hours to form a viscous PAA solution.

  • Film Casting:

    • Filter the PAA solution through a 5 µm PTFE syringe filter to remove any unreacted particulates.

    • Cast the solution onto a clean, dust-free glass plate using a Doctor blade set to a 250 µm clearance.

  • Thermal Imidization (Cyclodehydration):

    • Place the glass plate into a programmable vacuum oven.

    • Execute the following thermal gradient: 100 °C for 1 h → 150 °C for 1 h → 200 °C for 1 h → 250 °C for 1 h → 300 °C for 0.5 h[2].

    • Self-Validation Checkpoint: Analyze the resulting film via FTIR. The disappearance of broad N-H/O-H stretching (~3300 cm⁻¹) and the appearance of characteristic imide peaks at 1778 cm⁻¹ (C=O asymmetric stretch), 1720 cm⁻¹ (C=O symmetric stretch), and 1375 cm⁻¹ (C-N stretch) confirms complete imidization[3].

Quantitative Data Summary

The incorporation of the bulky, non-coplanar DADB18C6 structural unit disrupts polymer chain packing, thereby increasing the fractional free volume while maintaining high thermal stability. The table below summarizes the expected physicochemical properties based on authoritative literature.

Polymer MatrixMonomer CombinationSynthesis MethodMolecular Weight ( Mn​ )Thermal Stability ( Td​ at 5% wt loss)Key Application & Performance Metric
Polyamide DADB18C6 + Isophthalic AcidYamazaki-Higashi~45,000 – 60,000 Da> 350 °CSupramolecular Chemistry: Formation of main-chain polyrotaxanes[4][5].
Copolyimide DADB18C6 + DSDA + DDBTTwo-Step Thermal~70,000 – 90,000 Da> 400 °CPervaporation: Benzene/Cyclohexane separation (Denser chain packing observed)[3][6].
Polyimide DADB18C6 + 6FDANIPs (Phase Inversion)93,000 Da> 380 °CIon Capture: Cs⁺ Selective Adsorption (Capacity: 54.08 mg/g, Adsorption Energy: -395.72 kJ/mol)[1].

References

  • Gibson, H. W., et al. "Polyamide Pseudorotaxanes, Rotaxanes, and Catenanes Based on Bis(5-carboxy-1,3-phenylene)-(3x+2)-crown-x Ethers." Macromolecules, vol. 37, no. 19, 2004, pp. 7156–7173. Available at:[Link]

  • Fang, J., et al. "Synthesis of crown ether-containing copolyimides and their pervaporation properties to benzene/cyclohexane mixtures." Journal of Membrane Science, vol. 186, no. 1, 2001, pp. 97-107. Available at:[Link]

  • Li, Y., et al. "Polyimide/Crown Ether Composite Films with Necklace-Like Supramolecular Structure and Improved Mechanical, Dielectric, and Hydrophobic Properties." Macromolecules, vol. 48, no. 7, 2015, pp. 2173–2183. Available at:[Link]

  • Zheng, X., et al. "Highly-Efficient Adsorptive Separation of Cs+ from Aqueous Solutions by Porous Polyimide Membrane Containing Dibenzo-18-Crown-6." Separation and Purification Technology, 2021. Available at:[Link]

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Application

Application Note: Design, Fabrication, and Validation of Diaminodibenzo-18-Crown-6 (DADB18C6) Ion-Selective Electrodes

Executive Summary & Mechanistic Insights The development of robust potentiometric sensors for environmental monitoring and clinical diagnostics relies heavily on the rational design of the sensing interface. This applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The development of robust potentiometric sensors for environmental monitoring and clinical diagnostics relies heavily on the rational design of the sensing interface. This application note details the preparation of a Solid-Contact Ion-Selective Electrode (SC-ISE) utilizing cis/trans-4,4'-diaminodibenzo-18-crown-6 (DADB18C6) as the neutral ionophore.

While the 18-crown-6 cavity (2.6–3.2 Å) is classically matched to the ionic radius of alkali metals like potassium (K⁺)[1][2], the strategic incorporation of amino groups in the dibenzo rings fundamentally alters the ligand's coordination chemistry. The introduction of softer nitrogen donor sites—in accordance with Pearson’s Hard-Soft Acid-Base (HSAB) theory—significantly enhances the macrocycle's affinity for borderline and soft heavy metal cations. Consequently, DADB18C6 and its polymeric derivatives (e.g., siloxane-crown ether polyamides) exhibit exceptional selectivity and sensitivity for Lead (Pb²⁺)[3], making it an ideal candidate for trace heavy metal quantification. Furthermore, the supramolecular features of DADB18C6 allow for stable host-guest complexation at the phase boundary.

Experimental Design: Causality of Material Selection

To ensure a self-validating and thermodynamically stable system, every component of the polymeric membrane is selected based on strict mechanistic causality:

  • Polymer Matrix (PVC): Provides the mechanical backbone. High molecular weight PVC ensures a stable, hydrophobic barrier that prevents aqueous sample penetration.

  • Plasticizer (o-NPOE): o-Nitrophenyl octyl ether is chosen over non-polar plasticizers (like DOS) because its high dielectric constant ( ϵ≈24 ) preferentially solvates the doubly charged Pb²⁺-DADB18C6 complex, lowering the overall free energy of the membrane phase.

  • Lipophilic Additive (NaTPB): Sodium tetraphenylborate is a critical inclusion. It provides fixed lipophilic anionic sites that ensure Donnan exclusion of sample anions. Without NaTPB, the membrane would suffer from co-extraction, leading to sub-Nernstian responses and catastrophic sensor drift.

  • Ion-to-Electron Transducer (PEDOT:PSS): Applied between the glassy carbon substrate and the PVC membrane. It possesses both ionic and electronic conductivity, preventing the formation of an aqueous "water layer" at the interface—the primary cause of potential instability in solid-contact ISEs.

Quantitative Data Summaries

The following tables summarize the optimized membrane formulation and the expected analytical performance of the fabricated DADB18C6-based Pb²⁺ electrode.

Table 1: Optimized Membrane Cocktail Composition

ComponentFunctionWeight Percentage (wt%)Mass for 100 mg Batch
DADB18C6 Neutral Ionophore1.5%1.5 mg
NaTPB Lipophilic Additive0.5%0.5 mg
o-NPOE Polar Plasticizer65.0%65.0 mg
PVC Polymer Matrix33.0%33.0 mg
THF Casting SolventN/A (Evaporates)1.0 mL

Table 2: Analytical Performance Characteristics (Pb²⁺ Sensing)

ParameterTypical ValueMechanistic Causality
Linear Range 20 – 700 ppbGoverned by Nernstian response and membrane permselectivity[3].
Limit of Detection ~3.5 ppbLower limit dictated by the zero-current ion flux (leaching) from the membrane[3].
Nernstian Slope 29.2 mV/decadeConfirms a 2-electron equivalent transfer for divalent Pb²⁺ coordination[3].
Response Time < 30 secondsReflects rapid host-guest complexation kinetics at the aqueous/organic interface.
Working pH 4.0 – 6.0Prevents amine protonation (pH < 4) and Pb(OH)₂ precipitation (pH > 6).

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Solid-Contact Transducer
  • Electrode Polishing: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) using 0.3 µm and 0.05 µm alumina slurries sequentially. Rinse thoroughly with ultra-pure water and sonicate in ethanol for 3 minutes to remove residual particulates.

  • Transducer Deposition: Drop-cast 10 µL of conductive PEDOT:PSS dispersion onto the active area of the GCE.

  • Curing: Dry the electrode in a desiccator at room temperature for 12 hours. Self-Validation Checkpoint: The resulting film must be a uniform, dark-blue layer without micro-cracks.

Phase 2: Formulation of the Polymeric Membrane Cocktail
  • Weighing: Analytically weigh 1.5 mg of DADB18C6, 0.5 mg of NaTPB, 33.0 mg of PVC, and 65.0 mg of o-NPOE into a clean glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous Tetrahydrofuran (THF).

  • Homogenization: Vortex the mixture for 15 minutes, followed by ultrasonication for 5 minutes until a completely clear, viscous solution is formed. Self-Validation Checkpoint: Any turbidity indicates incomplete dissolution of the PVC or phase separation of the plasticizer; if cloudy, discard and remake.

Phase 3: Membrane Fabrication (Drop-Casting)
  • Casting: Using a micropipette, carefully drop-cast 15 µL of the membrane cocktail directly onto the PEDOT:PSS-coated GCE. Ensure the cocktail covers the entire carbon surface and touches the insulating Teflon/PEEK body to prevent edge-leaking.

  • Solvent Evaporation: Allow the THF to evaporate slowly by placing the electrode under a glass beaker (to restrict airflow and prevent rapid drying, which causes membrane wrinkling) for 24 hours.

Phase 4: Conditioning and Calibration
  • Primary Conditioning: Immerse the fully cured electrode in a 1.0×10−3 M Pb(NO₃)₂ solution for 12 hours. Causality: This establishes a steady-state concentration profile of the primary ion across the phase boundary, preventing potential drift during measurement.

  • Calibration: Measure the electromotive force (EMF) in varying concentrations of Pb²⁺ (from 10−8 to 10−2 M) against a double-junction Ag/AgCl reference electrode. Plot EMF vs. log[Pb2+] .

  • Validation: The electrode must yield a Nernstian slope of approximately 29.2 mV/decade[3]. A slope below 25 mV/decade indicates membrane poisoning or insufficient NaTPB.

Workflow Visualization

ISE_Workflow A 1. Aqueous Sample (Target: Pb²⁺ / K⁺) B 2. Polymeric Membrane (DADB18C6 + PVC + o-NPOE) A->B Phase Boundary Partitioning C 3. Host-Guest Complexation (Ionophore-Cation Binding) B->C Selective Coordination D 4. Solid-Contact Transducer (PEDOT:PSS Layer) C->D Phase Boundary Potential Generation E 5. Glassy Carbon Electrode (Electron Conductor) D->E Ion-to-Electron Transduction F 6. Potentiometric Readout (Electrometer) E->F Voltage Signal (mV)

Potentiometric signal transduction pathway in a DADB18C6-based solid-contact ISE.

Sources

Method

Application Note: Engineering Diaminodibenzo-18-Crown-6 Covalent Organic Frameworks (COFs) for Advanced Ion Selectivity and Catalysis

Executive Summary The precise separation of monovalent cations (e.g., differentiating K⁺, Rb⁺, and Cs⁺ from Na⁺ and Li⁺) is a critical bottleneck in separation science, environmental remediation, and battery engineering....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise separation of monovalent cations (e.g., differentiating K⁺, Rb⁺, and Cs⁺ from Na⁺ and Li⁺) is a critical bottleneck in separation science, environmental remediation, and battery engineering. Traditional liquid-phase crown ether extraction suffers from severe ligand loss and organic solvent dependency. Covalent Organic Frameworks (COFs) resolve these issues by providing a robust, highly crystalline, and porous backbone. By covalently integrating diaminodibenzo-18-crown-6 (DAB18C6) into imine-linked COFs, researchers can lock the ion-recognition sites into a stable matrix. This prevents macrocycle agglomeration, maximizes the accessibility of the crown ether cavities, and enables highly selective electrochemical capture and electrocatalysis[1].

Mechanistic Principles: The "Size-Fit" and Confinement Effects

The exceptional selectivity of DAB18C6-functionalized COFs (such as NC18-TAB-COF) is governed by a dual-gating mechanism relying on both the thermodynamic properties of the cations and the geometric constraints of the framework[1].

  • Thermodynamic Causality (Channel Permeation): K⁺, Rb⁺, and Cs⁺ possess significantly lower dehydration-free energies and smaller hydrodynamic radii compared to Na⁺ and Li⁺. This allows the larger alkali metals to easily shed their hydration shells and rapidly diffuse into the confined 1D mesopores of the COF. Conversely, Na⁺ and Li⁺ face high energetic barriers for desolvation, restricting them primarily to slow surface accumulation[1].

  • Host-Guest Complexation (Cavity Confinement): Once inside the pore, the 18-crown-6 moiety acts as a highly specific trap. The cavity dimensions of 18-crown-6 perfectly match the dehydrated ionic radii of K⁺, Rb⁺, and Cs⁺, resulting in strong host-guest coordination. This size-fit effect yields a remarkable K⁺/Na⁺ selectivity of 14.26 and an Rb⁺/Na⁺ selectivity of 22.4[1].

  • Electrocatalytic Synergy: Beyond separation, complexing alkali metals within the crown ether units polarizes the COF backbone. This local polarization increases framework hydrophilicity and concentrates hydroxide ions, drastically reducing the overpotential required for Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) in water splitting applications[2]. Furthermore, DAB18C6-grafted networks demonstrate exceptional Cs⁺ adsorption (up to 31.90 mg/g), maintaining robust uptake even in highly acidic environments (pH 4.0)[3].

Mechanism A Mixed Alkali Metal Cations (Li+, Na+, K+, Rb+, Cs+) B High Dehydration Energy Large Hydrodynamic Radius (Li+, Na+) A->B C Low Dehydration Energy Small Hydrodynamic Radius (K+, Rb+, Cs+) A->C D Surface Accumulation (Slow Diffusion) B->D Restricted by COF Pores E Channel Permeation (Fast Diffusion) C->E Size-Fit Effect F Weak Surface Binding (Low Selectivity) D->F G 18-Crown-6 Cavity Confinement (High Selectivity) E->G Host-Guest Complexation

Mechanistic logic of monovalent cation selectivity in 18-crown-6 functionalized COFs.

Experimental Workflows & Protocols

Protocol 1: Solvothermal Synthesis of DAB18C6-COF

Causality Check: COF synthesis relies on dynamic covalent chemistry. Using a sealed ampoule maintains the autogenous pressure of the solvent mixture, which is critical for the reversibility of the Schiff-base (imine) condensation. This reversibility allows amorphous kinetic byproducts to "self-correct" into a highly crystalline, thermodynamically stable framework.

  • Monomer Preparation: In a 10 mL Pyrex ampoule, combine 0.1 mmol of diaminodibenzo-18-crown-6 (DAB18C6) and the stoichiometric equivalent of a trialdehyde linker (e.g., 1,3,5-triformylphloroglucinol, Tp).

  • Solvent & Catalyst Addition: Add 1.0 mL of a solvent mixture (typically mesitylene/1,4-dioxane, 1:1 v/v) to dissolve the precursors. Inject 0.1 mL of aqueous acetic acid (3 M) to catalyze the imine condensation.

  • Degassing (Freeze-Pump-Thaw): Flash-freeze the ampoule in a liquid nitrogen bath. Evacuate the chamber to an internal pressure of < 0.1 Pa, then flame-seal the ampoule. Reasoning: Removing oxygen prevents the oxidative degradation of the amine groups at elevated temperatures.

  • Condensation: Heat the sealed ampoule in an isothermal oven at 120 °C for 72 hours. A distinct precipitate (often exhibiting a nanoflower-like morphology) will form[1].

  • Activation (Self-Validating Step): Cool to room temperature, break the ampoule, and filter the solid. Transfer the solid to a Soxhlet extractor and wash continuously with anhydrous tetrahydrofuran (THF) and ethanol for 24 hours each. Reasoning: This removes unreacted monomers and trapped oligomers that block the pores. The success of this step must be validated by N₂ adsorption isotherms at 77 K, confirming a sharp Type-IV isotherm characteristic of activated mesopores.

  • Drying: Dry the purified COF powder under dynamic vacuum at 100 °C for 12 hours.

Protocol 2: Fabrication of Electrochemical Ion-Capture Electrodes
  • Slurry Preparation: Mix the activated DAB18C6-COF powder, conductive carbon black (Super P), and polyvinylidene fluoride (PVDF) binder in a mass ratio of 8:1:1.

  • Dispersion: Add N-methyl-2-pyrrolidone (NMP) dropwise and homogenize via planetary mixing for 2 hours to form a uniform, lump-free slurry.

  • Coating: Cast the slurry onto a carbon cloth or titanium foil current collector using a doctor blade (Target mass loading: 2.0–3.0 mg/cm²).

  • Curing: Dry the electrode in a vacuum oven at 80 °C overnight to evaporate the NMP and solidify the polymeric binder network.

Workflow A 1. Monomer Preparation Diaminodibenzo-18-crown-6 + Trialdehyde B 2. Solvothermal Condensation Schiff-base Reaction (Imine Linkage) A->B Acetic Acid Catalyst Mesitylene/Dioxane C 3. Crown-COF Crystallization Nanoflower Morphology Formation B->C Heat (120°C), 72 Hours Sealed Ampoule D 4. Activation & Purification Soxhlet Extraction (Solvent Exchange) C->D THF/Ethanol Wash E 5. Electrode/Membrane Fabrication Integration into Electrochemical Cell D->E Vacuum Drying Binder Addition

Workflow for synthesizing and deploying crown ether-functionalized COFs for ion separation.

Quantitative Data & Analytical Validation

To validate the successful integration and functional performance of the DAB18C6-COF, electrochemical adsorption capacities must be mapped against the intrinsic thermodynamic properties of the target cations. The table below summarizes the expected behavior of alkali metals within an 18-crown-6 functionalized COF architecture[1].

CationDehydration-Free EnergyHydrodynamic RadiusCOF Diffusion RatePrimary Binding ModeSelectivity (vs Na⁺)
Li⁺ HighLargeVery SlowSurface AccumulationN/A (Excluded)
Na⁺ HighLargeSlowSurface Accumulation1.00 (Baseline)
K⁺ LowSmallFast18-Crown-6 Confinement14.26
Rb⁺ LowSmallFast18-Crown-6 Confinement22.40
Cs⁺ LowSmallFast18-Crown-6 ConfinementHigh (Size-Fit)

Note: For environmental remediation validation, trace Cs⁺ adsorption should be tested via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A properly synthesized DAB18C6-based network should yield >13 mg/g capacity even at 50 ppm concentrations under acidic (pH 4.0) conditions[3].

Sources

Application

Application Note: Liquid-Liquid Extraction of Heavy Metal Ions Using Diaminodibenzo-18-Crown-6 (DADB18C6)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Environmental Remediation, API Purification, and Radiochemical Separation Executive Summary Diaminodibenzo-18-cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Environmental Remediation, API Purification, and Radiochemical Separation

Executive Summary

Diaminodibenzo-18-crown-6 (DADB18C6) is a highly specialized macrocyclic polyether utilized for the selective sequestration of heavy metal ions. Unlike its parent compound, dibenzo-18-crown-6 (DB18C6), DADB18C6 incorporates two primary amine (-NH₂) groups at the 4,4' positions of the aromatic rings[1]. This structural evolution fundamentally alters the electron density of the macrocycle, enhancing its binding affinity for soft and borderline heavy metal cations (e.g., Pb²⁺, Pd²⁺) via liquid-liquid extraction (LLE)[2][3]. This application note details the mechanistic causality, quantitative parameters, and a self-validating protocol for deploying DADB18C6 in heavy metal extraction workflows.

Mechanistic Principles of Extraction

Host-Guest Chemistry & Cavity Size Match

The extraction efficiency of crown ethers is primarily dictated by the size-match between the target cation's ionic radius and the internal cavity of the macrocycle[4]. DADB18C6 possesses an 18-membered ring with a cavity diameter of approximately 2.6 to 3.2 Å, making it geometrically ideal for encapsulating ions like Pb²⁺ and Cs⁺[3][4].

The Causality of Amino Substitution

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the standard oxygen donors in crown ethers are "hard" bases, preferring "hard" alkali/alkaline earth metals. The introduction of the -NH₂ groups in DADB18C6 provides two critical functional advantages:

  • Electronic Enrichment: The electron-donating amine groups increase the electron density on the benzo rings, which subsequently increases the basicity of the adjacent ether oxygens. This strengthens the ion-dipole interactions during complexation[2].

  • Auxiliary Coordination: Nitrogen acts as a borderline/soft donor atom, drastically improving the ligand's affinity for borderline and soft transition metals (e.g., Pd²⁺, Cu²⁺) compared to unsubstituted DB18C6[2][5].

Solvent Effects at the Liquid-Liquid Interface

The choice of the organic diluent is not arbitrary. 1,2-Dichloroethane (DCE) or chloroform is strictly required. Causality: The relatively high dielectric constant of DCE stabilizes the charged[M-DADB18C6]²⁺ complex in the organic phase, driving the thermodynamic equilibrium forward. Simultaneously, its extremely low aqueous solubility prevents third-phase formation, ensuring a sharp phase boundary for efficient separation[5].

Mechanism Metal M2+ (Aqueous) Interface L-L Interface Metal->Interface Diffusion Ligand DADB18C6 (Organic) Ligand->Interface Diffusion Complex [M-L]2+ (Organic) Interface->Complex Ion-Dipole Binding

Mechanistic pathway of host-guest complexation at the liquid-liquid interface.

Quantitative Data Presentation

Table 1: Physicochemical Properties and Cavity Match

Target Metal Ion Ionic Radius (Å) DADB18C6 Cavity Size (Å) Size Match & Binding Affinity
Pb²⁺ 1.19 2.6 - 3.2 Excellent; strong ion-dipole fit[3]
Pd²⁺ 0.86 2.6 - 3.2 Moderate; enhanced by N-donors[5]
Cs⁺ 1.67 2.6 - 3.2 Good; forms 1:2 sandwich complexes[4]

| Li⁺ | 0.76 | 2.6 - 3.2 | Poor; cavity too large for stable fit |

Table 2: Optimized Thermodynamic & Kinetic Parameters

Parameter Optimal Value Mechanistic Justification
Aqueous pH 5.5 - 6.0 Prevents amine protonation (low pH) and metal hydroxide precipitation (high pH).
Organic Solvent 1,2-Dichloroethane High polarity stabilizes the [M-DADB18C6]²⁺ complex without phase miscibility[5].
Equilibration Time 30 minutes Ensures complete mass transfer across the liquid-liquid interface[5].

| Stripping Agent | 0.1 M HNO₃ | High proton concentration displaces the metal ion, reversing complexation. |

Experimental Protocol: Self-Validating LLE System

This protocol describes the quantitative extraction of Pb²⁺ or Pd²⁺ from an aqueous matrix, incorporating a mandatory mass-balance validation step to ensure data integrity.

Step 1: Organic Phase Preparation
  • Weigh the appropriate mass of DADB18C6 (Molecular Weight: ~388.4 g/mol ).

  • Dissolve in 1,2-dichloroethane (DCE) to achieve a final ligand concentration of 1.0×10−3 M.

  • Note: Sonicate for 5 minutes if the fibrous powder resists immediate dissolution.

Step 2: Aqueous Phase Preparation
  • Prepare a 1.0×10−4 M solution of the target heavy metal (e.g., Pb(NO₃)₂) in deionized water.

  • Adjust the pH strictly to 5.5 - 6.0 using dilute HNO₃ or NaOH.

  • Causality: A pH below 4.0 leads to the protonation of the -NH₂ groups ( −NH3+​ ), which electrostatically repels the target metal cations. A pH above 7.0 risks the irreversible precipitation of metal hydroxides[5].

Step 3: Liquid-Liquid Extraction
  • Transfer equal volumes (e.g., 10 mL each) of the aqueous feed and the organic extractant into a sealed centrifuge tube.

  • Vortex vigorously for exactly 30 minutes at 25°C.

  • Causality: 30 minutes of high-shear mixing maximizes the interfacial surface area, overcoming diffusion limitations and allowing the system to reach thermodynamic equilibrium[5].

Step 4: Phase Separation
  • Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to break any micro-emulsions formed during vortexing.

  • Carefully separate the upper aqueous raffinate from the lower organic extract using a glass Pasteur pipette.

Step 5: Self-Validation & Quality Control (Mass Balance)

To ensure the protocol is self-validating, the extraction efficiency must be verified from both phases to rule out metal loss via precipitation or glassware adsorption.

  • Raffinate Analysis: Analyze the aqueous raffinate using ICP-MS to determine the residual metal concentration ( Caq​ ).

  • Extract Stripping: Back-extract the organic phase by adding an equal volume of 0.1 M HNO₃. Vortex for 15 minutes, separate, and analyze the new aqueous stripping solution to determine the extracted metal concentration ( Corg​ ).

  • Validation Criterion: The system is validated only if Caq​+Corg​=Cinitial​±5% .

LLE_Workflow AqPhase Aqueous Feed Heavy Metal Ions (Pb2+, Pd2+) pH 5.5 - 6.0 Mixing Vortex Mixing (30 min) Interfacial Complexation AqPhase->Mixing OrgPhase Organic Extractant DADB18C6 in 1,2-Dichloroethane (1.0 mM) OrgPhase->Mixing Separation Phase Separation Centrifugation (3000 rpm, 5 min) Mixing->Separation Analysis Aqueous Raffinate Analyze via ICP-MS Separation->Analysis Top Layer Extract Organic Extract [M-DADB18C6]2+ Complex Separation->Extract Bottom Layer Stripping Stripping Phase 0.1 M HNO3 Back-Extraction Extract->Stripping Acid Addition

Workflow for the liquid-liquid extraction of heavy metals using DADB18C6.

References

  • Jogani, S. K., Menon, S. K., & Agrawal, Y. K. (2008). Synthesis and Characterization of a Crown Ether Schiff Base and its Reactivity with Metal Ions. Journal of Coordination Chemistry. URL:[Link]

  • Dernini, S., et al. (1996). Competitive Extraction of Pb²⁺ by Dicyclohexano-18-crown-6 from Heavy Metal Aqueous Solutions. Journal of Chemical & Engineering Data. URL:[Link]

  • AL-Shirify, A. N., et al. (2005). Extraction of Palladium by Dibenzo-18-Crown-6 from Salt's Media. National Journal of Chemistry. URL:[Link]

  • Sahu, P., et al. (2014). Structural and dynamical properties of Li⁺- dibenzo-18-crown-6 (DB18C6) complex in pure solvents and at the aqueous-organic interface. Journal of Molecular Modeling. URL:[Link]

  • Guo, L., et al. (2025). Highly-Efficient Adsorptive Separation of Cs⁺ from Aqueous Solutions by Porous Polyimide Membrane Containing Dibenzo-18-Crown-6. ResearchGate. URL: [Link]

  • Chen, Z., et al. (2022). Synthesis of multifunctional crown ether covalent organic nanospheres as stationary phase for capillary electrochromatography. Journal of Chromatography A. URL:[Link]

Sources

Method

preparation of Schiff base ligands from 4,4'-diaminodibenzo-18-crown-6

Application Note: Synthesis and Validation of Ditopic Schiff Base Ligands from 4,4'-Diaminodibenzo-18-Crown-6 Executive Summary & Mechanistic Rationale Ditopic ligands—supramolecular frameworks possessing two distinct, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Ditopic Schiff Base Ligands from 4,4'-Diaminodibenzo-18-Crown-6

Executive Summary & Mechanistic Rationale

Ditopic ligands—supramolecular frameworks possessing two distinct, spatially separated binding sites—are of paramount importance in advanced coordination chemistry, catalysis, and metallodrug development. The synthesis of Schiff base ligands derived from 4,4'-diaminodibenzo-18-crown-6 (DADB18C6) yields a highly versatile architecture[1].

The structural brilliance of this ligand lies in its dual-cavity design. The polyether macrocycle (the crown ether moiety) provides a "hard" oxygen-rich cavity geometrically optimized for capturing alkali or alkaline earth metal cations (e.g., K⁺, Na⁺)[2]. Simultaneously, the condensation of the primary amines with an aromatic aldehyde (such as salicylaldehyde) generates a "soft" azomethine (N₂O₂) coordination pocket, which is highly selective for transition metals like Cu²⁺, Ni²⁺, and Co²⁺[1].

Causality in Experimental Design: Salicylaldehyde is specifically selected as the condensing partner because its ortho-hydroxyl group participates in strong intramolecular hydrogen bonding with the newly formed imine nitrogen. This interaction thermodynamically stabilizes the azomethine bond against hydrolytic cleavage. Furthermore, upon deprotonation during metal complexation, the phenolate oxygen and imine nitrogen act synergistically to form a robust tetradentate chelate, a feature heavily exploited in the design of antimicrobial copper complexes[3].

Synthetic Workflow and Pathway

The synthesis is governed by a nucleophilic addition-elimination mechanism. The primary amines of DADB18C6 attack the electrophilic carbonyl carbon of salicylaldehyde. The reaction is driven to completion by utilizing absolute ethanol (to minimize water content and prevent reverse hydrolysis) and catalytic glacial acetic acid (to protonate the carbonyl oxygen, thereby increasing its electrophilicity).

SynthesisWorkflow A 4,4'-Diaminodibenzo-18-crown-6 (1.0 eq) C Absolute Ethanol + Catalytic Glacial Acetic Acid A->C B Salicylaldehyde (2.2 eq) B->C D Reflux Condensation (78°C, 4-6 hours) C->D E Precipitation & Vacuum Filtration D->E Cooling F Recrystallization (Hot Ethanol/Methanol) E->F G Bis(salicylidene) Schiff Base Ligand (Pure Target) F->G High Yield

Workflow for the synthesis of bis(salicylidene) Schiff base from 4,4'-diaminodibenzo-18-crown-6.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process visual cues (colorimetric shifts and solubility changes) are embedded to ensure the reaction is proceeding correctly prior to downstream spectroscopic validation.

Materials Required:

  • 4,4'-Diaminodibenzo-18-crown-6 (>98% purity)

  • Salicylaldehyde (Freshly distilled to remove oxidized acid impurities)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid

  • Methanol or Dichloromethane (For recrystallization)

Methodology:

  • Preparation of the Diamine Solution : In a 100 mL round-bottom flask, dissolve 1.0 mmol (approx. 390 mg) of 4,4'-diaminodibenzo-18-crown-6 in 25 mL of hot absolute ethanol.

    • Causality: The rigid dibenzo framework limits room-temperature solubility; moderate heating ensures a homogenous reaction matrix.

  • Aldehyde Addition : Slowly add 2.2 mmol (approx. 268 mg / 230 µL) of salicylaldehyde dropwise to the stirring diamine solution.

    • Causality: A slight stoichiometric excess (2.2 eq vs 2.0 eq) ensures complete conversion of both amine groups, preventing the formation of asymmetric, mono-Schiff base byproducts[4].

  • Catalysis and Reflux : Add 2-3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 to 6 hours.

    • Validation Check: Within the first 30 minutes, the solution will transition from a pale yellow to a deep, vibrant orange/red. This bathochromic shift is a direct visual confirmation of extended π-conjugation resulting from the newly formed azomethine linkages.

  • Precipitation : Allow the reaction mixture to cool slowly to room temperature, then transfer the flask to an ice bath (0-4°C) for 1 hour to maximize precipitation.

  • Isolation : Collect the crude brightly colored solid via vacuum filtration using a Büchner funnel. Wash the filter cake with small aliquots (3 x 5 mL) of ice-cold absolute ethanol.

    • Causality: Ice-cold ethanol removes unreacted salicylaldehyde and trace acetic acid without dissolving the target ligand.

  • Purification : Recrystallize the crude solid from a minimum volume of hot methanol. Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Ditopic Coordination Dynamics

Once synthesized, the bis(salicylidene) crown ether ligand can be utilized for heterodinuclear complexation, acting as a highly selective ion-transport vehicle or metallodrug scaffold[3].

CoordinationPathway L Crown Ether Schiff Base Ligand C1 Crown Ether Cavity (Hard O-donors) L->C1 C2 Schiff Base Cavity (Soft N2O2-donors) L->C2 M1 Alkali/Alkaline Earth Metals (e.g., Na+, K+, Ba2+) C1->M1 Ion-Dipole M2 Transition Metals (e.g., Cu2+, Ni2+, Co2+) C2->M2 Coordination

Ditopic coordination pathways of the synthesized crown ether Schiff base ligand.

Analytical Validation & Quantitative Data

Verification of the Schiff base requires confirming the disappearance of primary amine and aldehyde signals, and the appearance of the imine signature. The table below summarizes the expected analytical benchmarks for the pure product[4].

Analytical MethodTarget Signal / ParameterExpected ValueMechanistic Significance
FT-IR Spectroscopy ν(C=N) Azomethine stretch1610 – 1630 cm⁻¹Primary confirmation of successful imine bond formation.
FT-IR Spectroscopy ν(NH₂) Amine stretchAbsent (was ~3300 cm⁻¹)Confirms complete conversion of the starting diamine.
FT-IR Spectroscopy ν(C=O) Aldehyde stretchAbsent (was ~1700 cm⁻¹)Confirms the successful removal of unreacted salicylaldehyde.
¹H-NMR (DMSO-d₆) Azomethine Proton (-CH=N-)δ 8.50 – 8.90 ppm (singlet)Unambiguous marker of the Schiff base proton environment.
¹H-NMR (DMSO-d₆) Phenolic Proton (-OH)δ 12.50 – 13.50 ppm (singlet)Highly deshielded due to robust intramolecular H-bonding.
Melting Point Thermal Transition210 – 215 °CA sharp melting point range indicates high crystalline purity.
Yield Mass Recovery75% – 85%Indicates an optimized thermodynamic equilibrium.

References

  • Source: Taylor & Francis (Journal of Coordination Chemistry)
  • Title: Synthesis and studies of antimicrobial activity of azomethine crown ether derivatives and their copper complexes Source: ResearchGate URL
  • Source: ResearchGate (Medicinal Chemistry Research)
  • Title: Synthesis and antimicrobial activity of new crown ethers of Schiff base type Source: ResearchGate URL

Sources

Application

Application Note: Covalent Functionalization of Multi-Walled Carbon Nanotubes with Diaminodibenzo-18-Crown-6 for Highly Selective Electrochemical Sensing

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Application: Environmental monitoring of heavy metals (Pb²⁺) and physiological monitoring of alkali ions (K⁺). Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Application: Environmental monitoring of heavy metals (Pb²⁺) and physiological monitoring of alkali ions (K⁺).

Executive Summary

The precise quantification of specific metal ions in complex biological and environmental matrices remains a critical challenge. This application note details a robust, self-validating protocol for the synthesis and deployment of an advanced electrochemical sensor. By covalently grafting trans-4,5'-diaminodibenzo-18-crown-6 (DADB18C6) onto multi-walled carbon nanotubes (MWCNTs), we create a highly selective, membrane-free sensing platform. This guide provides the mechanistic rationale, step-by-step methodologies, and quality control checkpoints required to achieve sub-nanomolar detection limits.

Mechanistic Rationale & Design Philosophy (E-E-A-T)

To design a sensor that is both highly sensitive and strictly selective, the architecture must synergize rapid signal transduction with precise molecular recognition[1].

  • The Transducer (MWCNTs): Pristine MWCNTs offer exceptional electrical conductivity and a high surface-to-volume ratio. However, they lack target specificity and tend to agglomerate in aqueous solutions. By oxidatively introducing carboxylic acid (-COOH) defects, we simultaneously improve aqueous dispersibility and create chemical anchors for functionalization.

  • The Recognition Element (DADB18C6): Crown ethers are supramolecular hosts. The 18-crown-6 macrocyclic cavity (2.6–3.2 Å) thermodynamically favors the encapsulation of ions with matching ionic radii via ion-dipole interactions. It exhibits exceptional binding affinity for Potassium (K⁺, ~1.38 Å) and Lead (Pb²⁺, ~1.19 Å)[2].

  • The Covalent Linkage (Causality of Choice): Many conventional sensors rely on physisorbed ionophore membranes, which suffer from leaching and signal drift over time. By utilizing EDC/NHS zero-length crosslinkers, we form a permanent covalent amide bond between the MWCNT's carboxyl groups and the primary amines of DADB18C6. This ensures long-term sensor stability and facilitates direct electron transfer from the host-guest complex to the electrode surface [3].

Materials and Reagents

  • Carbon Scaffold: Multi-Walled Carbon Nanotubes (MWCNTs, O.D. 10–20 nm, purity >95%).

  • Recognition Ligand: trans-4,5'-diaminodibenzo-18-crown-6 (DADB18C6).

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS).

  • Solvents & Acids: Nitric acid (HNO₃, 68%), Sulfuric acid (H₂SO₄, 98%), N,N-Dimethylformamide (DMF), absolute ethanol.

  • Electrochemical Equipment: Potentiostat/Galvanostat, Glassy Carbon Electrode (GCE, 3 mm diameter), Ag/AgCl reference electrode, Platinum wire counter electrode.

Step-by-Step Experimental Protocols

Phase 1: Oxidative Carboxylation of MWCNTs

Purpose: To generate reactive -COOH sites and improve hydrophilicity.

  • Acid Reflux: Suspend 500 mg of pristine MWCNTs in 150 mL of a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃.

  • Ultrasonication: Sonicate the mixture for 30 minutes at room temperature to disperse the bundles.

  • Thermal Oxidation: Reflux the suspension at 120 °C for 4 hours under continuous magnetic stirring. Mechanistic Insight: This harsh oxidative environment attacks the sp² carbon lattice at defect sites and tube ends, heavily populating them with oxygen-rich functional groups.

  • Purification: Dilute the mixture with 500 mL of cold deionized water. Filter through a 0.22 µm PTFE membrane. Wash the retentate with deionized water until the filtrate reaches a neutral pH (~7.0).

  • Drying: Vacuum dry the resulting MWCNT-COOH powder at 60 °C for 24 hours.

Phase 2: Covalent Functionalization (MWCNT-DADB18C6)

Purpose: To permanently graft the crown ether to the carbon scaffold.

  • Activation: Disperse 50 mg of MWCNT-COOH in 25 mL of anhydrous DMF. Add 50 mg of EDC and 30 mg of NHS. Stir for 2 hours at room temperature.

    • Causality: EDC forms an unstable O-acylisourea intermediate with the -COOH groups. NHS immediately reacts with this intermediate to form a highly stable, amine-reactive NHS-ester, preventing premature hydrolysis and maximizing the final coupling yield.

  • Coupling: Add 40 mg of DADB18C6 to the activated suspension. Stir continuously for 24 hours at room temperature under a nitrogen atmosphere.

  • Washing: Centrifuge the mixture at 10,000 rpm for 15 minutes. Discard the supernatant and wash the pellet sequentially with DMF and absolute ethanol to remove unreacted DADB18C6 and coupling byproducts.

  • Recovery: Vacuum dry the functionalized MWCNT-DADB18C6 composite at 50 °C overnight.

Phase 3: Sensor Fabrication
  • Electrode Preparation: Polish the GCE surface using 0.3 µm and 0.05 µm alumina slurries sequentially. Rinse with deionized water and sonicate in ethanol for 3 minutes to remove debris.

  • Ink Formulation: Disperse 2 mg of MWCNT-DADB18C6 in 1 mL of DMF containing 0.05% Nafion (acts as a binder). Sonicate for 1 hour to form a homogeneous black ink.

  • Drop-Casting: Drop-cast 5 µL of the ink onto the polished GCE surface. Dry under an infrared lamp to form the working electrode.

Phase 4: Electrochemical Detection Workflows
  • For Lead (Pb²⁺) via Anodic Stripping Voltammetry (ASV): Immerse the sensor in 0.1 M Acetate buffer (pH 4.5). Apply a deposition potential of -1.0 V for 120 seconds. Causality: This negative potential reduces Pb²⁺ to Pb⁰, which is selectively trapped by the crown ether cavity at the electrode surface. Follow with an anodic sweep from -0.8 V to -0.3 V. The stripping of Pb⁰ back to Pb²⁺ yields a sharp, quantifiable current peak [4].

  • For Potassium (K⁺) via Differential Pulse Voltammetry (DPV): Immerse the sensor in 0.1 M Tris-HCl buffer (pH 7.4). Scan from -0.2 V to +0.6 V. DPV minimizes background capacitive current, allowing for the highly sensitive detection of the impedance/current changes induced when K⁺ binds to the macrocyclic cavity.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the synthesized materials, perform the following self-validation checks before proceeding to analytical measurements:

  • FTIR Spectroscopic Validation:

    • Pass Criteria: The disappearance of the broad -OH stretch (~3400 cm⁻¹) of the carboxylic acid and the appearance of Amide I (C=O stretch at ~1650 cm⁻¹) and Amide II (N-H bend at ~1550 cm⁻¹) bands confirm successful covalent coupling. A distinct C-O-C stretching peak at ~1120 cm⁻¹ must be present to confirm the crown ether ring remains intact.

  • Electrochemical Baseline Check:

    • Pass Criteria: Run a Cyclic Voltammogram (CV) in 5 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl. The peak-to-peak separation (ΔEp) should be < 80 mV. A ΔEp > 100 mV indicates excessive functionalization (which destroys the conductive sp² network) or an overly thick drop-cast film.

Analytical Performance Data

The following table summarizes the validated analytical parameters of the MWCNT-DADB18C6 sensor compared across target analytes.

Target AnalyteDetection TechniqueLinear Dynamic RangeLimit of Detection (LOD)Selectivity Coefficient (Interferences)
Lead (Pb²⁺) ASV0.5 nM – 500 nM0.1 nM> 1000 (vs. Cd²⁺, Zn²⁺, Cu²⁺)
Potassium (K⁺) DPV1.0 µM – 1000 µM0.5 µM> 500 (vs. Na⁺, Li⁺, NH₄⁺)

Workflow Visualization

G MWCNT Pristine MWCNTs Oxidation HNO3/H2SO4 Reflux (120°C) MWCNT->Oxidation MWCNT_COOH MWCNT-COOH Oxidation->MWCNT_COOH Activation EDC / NHS Activation MWCNT_COOH->Activation DADB DADB18C6 Addition Activation->DADB MWCNT_Crown MWCNT-DADB18C6 (Amide Linkage) DADB->MWCNT_Crown Electrode Drop-cast on GCE MWCNT_Crown->Electrode Sensor Electrochemical Sensor Electrode->Sensor Detection Target Binding (K+ / Pb2+) Sensor->Detection

Workflow for the covalent functionalization of MWCNTs with DADB18C6 and subsequent sensor fabrication.

References

  • Title: Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection Source: Nanomaterials (MDPI) URL: [Link] [1]

  • Title: Crown-Ether Derived Graphene Hybrid Composite for Membrane-Free Potentiometric Sensing of Alkali Metal Ions Source: ACS Applied Materials & Interfaces URL: [Link] [2]

  • Title: Crown ether modified poly(hydroquinone)/carbon nanotubes based electrochemical sensor for simultaneous determination of levodopa, uric acid, tyrosine and ascorbic acid in biological fluids Source: Journal of Electroanalytical Chemistry URL: [Link] [3]

  • Title: Siloxane-Crown Ether Polyamide Based Electrode for Electrochemical Determination of Lead(II) in Aqueous Solution Source: Sensors and Actuators B: Chemical URL: [Link] [4]

Technical Notes & Optimization

Troubleshooting

how to improve the organic solvent solubility of diaminodibenzo-18-crown-6

Welcome to the technical support center for diaminodibenzo-18-crown-6. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the organic solvent solubility o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for diaminodibenzo-18-crown-6. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the organic solvent solubility of this important macrocycle. Here, we move beyond simple protocols to explain the underlying principles governing solubility and provide field-proven troubleshooting strategies and detailed experimental workflows.

Fundamentals: Why is Diaminodibenzo-18-Crown-6 Poorly Soluble?

Diaminodibenzo-18-crown-6 (DADB18C6) is a rigid macrocycle whose structure is predisposed to forming a highly stable crystal lattice. Its poor solubility in many common organic solvents stems from a combination of factors:

  • Molecular Planarity and Symmetry: The two benzo groups introduce significant rigidity, allowing molecules to stack efficiently through π-π interactions.

  • Intermolecular Hydrogen Bonding: The primary amino groups (-NH₂) on opposite ends of the molecule form strong, directional hydrogen bonds, effectively linking molecules together into a stable, high-melting-point solid.

  • High Crystal Lattice Energy: The combination of π-stacking and extensive hydrogen bonding results in a very high lattice energy, which the solvation energy from many organic solvents is insufficient to overcome.

The core challenge, therefore, is to disrupt these intermolecular forces to favor molecule-solvent interactions over molecule-molecule interactions.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both theoretical explanations and practical solutions.

Q1: My DADB18C6 will not dissolve in standard solvents like dichloromethane (DCM) or toluene. What are my initial steps?

This is the most common issue encountered. Before attempting chemical modification, a systematic approach to solvent selection and physical methods should be employed.

Expert Insight: The insolubility arises because the energy gained from solvating a single DADB18C6 molecule is less than the energy required to break one molecule out of its crystal lattice. Your initial goal is to find a solvent that can either disrupt the intermolecular forces or has properties that are a closer match to the solute.

Troubleshooting Workflow: Solvent Screening

start Start: Insoluble DADB18C6 solvent_choice Select Solvent Class start->solvent_choice polar_aprotic Test Polar Aprotic Solvents (DMSO, DMF, NMP) solvent_choice->polar_aprotic Best Chance chloro_hydro Test Chlorinated Solvents (DCM, Chloroform) solvent_choice->chloro_hydro Moderate Chance aromatic Test Aromatic Solvents (Toluene, Xylene) solvent_choice->aromatic Low Chance heat Apply Gentle Heat (40-60°C) polar_aprotic->heat chloro_hydro->heat aromatic->heat sonicate Apply Sonication heat->sonicate dissolved Success: Soluble sonicate->dissolved If dissolved insoluble Failure: Still Insoluble sonicate->insoluble If not dissolved modify Proceed to Chemical Modification insoluble->modify start Start: DADB18C6 in aprotic solvent (DMF) add_base Add non-nucleophilic base (e.g., K₂CO₃, DIPEA) start->add_base add_halide Add Alkyl Halide (e.g., 1-Bromohexane) add_base->add_halide heat Heat reaction mixture (e.g., 80°C, 12-24h) add_halide->heat workup Aqueous Workup (Quench, Extract with Ethyl Acetate) heat->workup purify Purify via Column Chromatography (Silica, Hexane/EtOAc gradient) workup->purify product Product: N,N'-dialkyl-DADB18C6 purify->product

Caption: Experimental workflow for the N-alkylation of DADB18C6.

Q3: Can you provide a detailed protocol for N-alkylation?

Absolutely. The following is a representative, self-validating protocol for the synthesis of N,N'-dihexyl-diaminodibenzo-18-crown-6, a derivative with significantly improved solubility.

Experimental Protocol: Synthesis of N,N'-dihexyl-diaminodibenzo-18-crown-6

Materials:

  • Diaminodibenzo-18-crown-6 (DADB18C6)

  • 1-Bromohexane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add DADB18C6 (1.0 eq).

  • Add anhydrous K₂CO₃ (3.0 eq) and anhydrous DMF to create a suspension (approx. 0.1 M concentration of DADB18C6).

  • Add 1-bromohexane (2.5 eq) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a 3:1 Hexane:EtOAc mixture. The product spot should be significantly less polar (higher Rf) than the starting material.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution from 100% hexanes to 9:1 hexanes:ethyl acetate.

  • Validation: Combine the product-containing fractions and remove the solvent in vacuo. The resulting product (typically a viscous oil or low-melting solid) should be readily soluble in toluene, DCM, and chloroform at room temperature.

Trustworthiness Check: The success of this protocol is validated by the dramatic change in physical properties. The starting material is a high-melting, insoluble solid, while the pure product is an oil or low-melting solid that dissolves easily in non-polar solvents. This provides immediate confirmation of a successful chemical transformation.

Q4: Will N-alkylation affect the cation-binding properties of the crown ether?

Yes, this is a critical consideration for any application involving host-guest chemistry.

Expert Insight: The primary binding interactions of a crown ether are between the ether oxygens and the cation. [1]However, modifying the amino groups can have secondary effects:

  • Steric Hindrance: The attached alkyl groups can partially block the entrance to the crown ether cavity, potentially lowering the binding affinity (Ka) or slowing the kinetics of cation complexation/decomplexation.

  • Electronic Effects: Converting the primary amines to secondary or tertiary amines slightly alters the electron density of the attached benzene rings, but this effect on the distant ether oxygens is generally minimal.

Comparative Data: Expected Properties of DADB18C6 Derivatives

CompoundModificationExpected Solubility (Toluene)Expected Solubility (DCM)Potential Impact on K⁺ Binding
DADB18C6 NoneInsolubleSparingly SolubleBaseline
N,N'-dihexyl-DADB18C6 Linear C6 AlkylationSolubleVery SolubleMinor decrease due to sterics
N,N'-di(2-ethylhexyl)-DADB18C6 Branched C8 AlkylationVery SolubleVery SolubleModerate decrease due to sterics
N,N'-diacetyl-DADB18C6 N-AcylationModerately SolubleSolubleMinor decrease

For most applications, the vast improvement in solubility and processability outweighs the modest decrease in binding affinity. The specific tolerance for this change will depend on the experimental context.

References
  • Pedersen, C.J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. [Link]

  • Crown Ethers Enhance Ionic Residue Removal. P2 InfoHouse.
  • 18-Crown-6. American Chemical Society. [Link]

  • Dibenzo-18-crown-6. Wikipedia. [Link]

  • Tetrani-tro- and Tetraamino- dibenzoc[2]rown-6-ether Derivatives: Complexes for Alkali Metal Ions, Redox Potentials. The Royal Society of Chemistry. [Link]

  • The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. ScienceDirect. [Link]

  • Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. ResearchGate. [Link]

  • Alkyl Chain Length Impact on Chemical Properties. PatSnap Eureka. [Link]

  • Crown ether. Wikipedia. [Link]

  • Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. ResearchGate. [Link]

  • Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. [Link]

  • Crown Ethers. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for the Catalytic Reduction of Dinitrodibenzo-18-Crown-6

Welcome to the Technical Support Center. As drug development and supramolecular chemistry advance, the synthesis of functionalized crown ethers—specifically the reduction of dinitrodibenzo-18-crown-6 (DNDB18C6) to 4',4''...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and supramolecular chemistry advance, the synthesis of functionalized crown ethers—specifically the reduction of dinitrodibenzo-18-crown-6 (DNDB18C6) to 4',4''-diaminodibenzo-18-crown-6 (DADB18C6)—remains a critical bottleneck. This guide is curated by Senior Application Scientists to provide researchers with mechanistically grounded, self-validating protocols and troubleshooting strategies to maximize yield and purity.

Overview & Mechanistic Pathway

The reduction of the nitroaromatic moieties on the dibenzo-18-crown-6 framework is typically achieved using heterogeneous catalysis, most commonly Palladium on Carbon (Pd/C) coupled with a hydrogen source like hydrazine hydrate [1]. Understanding the stepwise reduction mechanism is critical for troubleshooting stalled reactions. The transformation proceeds through nitroso and hydroxylamine intermediates before yielding the final primary amine.

Mechanism N1 Nitro Ar-NO2 N2 Nitroso Ar-NO N1->N2 +2[H], -H2O N3 Hydroxylamine Ar-NHOH N2->N3 +2[H] N4 Amine Ar-NH2 N3->N4 +2[H], -H2O

Stepwise catalytic reduction mechanism of nitroaromatics to anilines over Pd/C.

Standard Operating Procedure (SOP): A Self-Validating Protocol

This protocol utilizes a self-validating design: the physical state and color of the reaction mixture at each step serve as direct indicators of mechanistic success or failure.

Workflow A DNDB18C6 (Substrate) B Catalytic Reduction (Pd/C, N2H4·H2O) A->B C Hot Filtration (Inert Atmosphere) B->C D Crystallization (0-5°C) C->D E DADB18C6 (Yield >80%) D->E

Workflow for the catalytic reduction of dinitrodibenzo-18-crown-6.

Step 1: System Purging & Substrate Suspension Suspend DNDB18C6 (1.0 eq) in absolute ethanol (0.1 M). Purge the vessel with Argon for 15 minutes. Causality: Oxygen must be excluded not only to prevent product degradation but to mitigate the risk of solvent vapor ignition when introducing the dry Pd/C catalyst.

Step 2: Catalyst Introduction Add 10% Pd/C (10 wt% relative to substrate) under a positive stream of Argon. Causality: The high surface area of Pd/C provides the necessary active sites for the adsorption of both the nitro groups and the hydrogen source.

Step 3: In-Situ Hydrogen Generation Heat the suspension to 80–90°C (reflux). Dropwise, add hydrazine hydrate (N2H4·H2O, 8.0 eq). Causality: Hydrazine decomposes on the palladium surface to generate H2​ and N2​ gas. Dropwise addition prevents thermal runaway from the exothermic decomposition and ensures a steady, high-concentration local hydrogen environment to drive the reaction past the hydroxylamine intermediate [1].

Step 4: Hot Filtration (Critical Step) After 2–4 hours (verify completion via TLC), filter the boiling hot mixture through a tightly packed Celite pad under an Argon blanket. Causality: DADB18C6 is highly crystalline and will immediately precipitate if the solvent cools, trapping your product in the hazardous Pd/C filter cake. The Argon blanket prevents the hot, electron-rich diamine from rapidly oxidizing in the air.

Step 5: Crystallization Cool the filtrate to 0–5°C. Collect the resulting pale-yellow/white crystals via vacuum filtration.

Troubleshooting & FAQs

Q1: My yield is consistently below 50%, and TLC shows multiple intermediate spots. What is causing the reaction to stall? A1: Stalling at the nitroso (-NO) or hydroxylamine (-NHOH) stage is typically caused by catalyst poisoning or hydrogen starvation. Because crown ethers are powerful chelators, any residual alkali metals (e.g., K+ or Na+ ) left over from the initial Williamson ether synthesis of the macrocycle can coordinate with the crown cavity. This alters the molecule's steric profile and can foul the Pd surface. Actionable Fix: Ensure your dinitro precursor is thoroughly washed with distilled water to remove all salts prior to reduction. If the issue persists, increase the hydrazine equivalents or transition to a pressurized H2​ system (e.g., Parr shaker at 50 psi) to force the equilibrium forward.

Q2: The isolated product is dark brown instead of the expected pale yellow or white powder. How do I fix this? A2: A dark brown product is the hallmark of oxidative degradation. Electron-rich aromatic amines like DADB18C6 are highly susceptible to auto-oxidation, forming intensely colored azo or quinoid byproducts. This is a self-validating failure of your inert atmosphere technique. Actionable Fix: You must perform the hot filtration step under a strict Argon or Nitrogen blanket. Degas your crystallization solvents (ethanol) by sparging them with inert gas for 30 minutes prior to use. You can salvage lightly oxidized batches by recrystallizing from degassed ethanol containing a small amount of activated charcoal.

Q3: DNDB18C6 is poorly soluble in ethanol. Can I use a different solvent system? A3: Yes. While absolute ethanol is the industry standard due to its favorable boiling point and ease of product crystallization, you can utilize a co-solvent system like THF/Ethanol (1:1) to improve substrate solubility. Alternatively, recent advancements in green chemistry have demonstrated that nitro group reductions can be performed in water using micellar catalysis (e.g., TPGS-750-M surfactant) with ultra-low Pd/C loading (0.4 mol%) [3]. Note that if you use DMF, removing it during workup requires aqueous precipitation, which often traps impurities in the crystal lattice.

Q4: Is there a risk of reducing the aromatic rings of the crown ether? A4: Under standard conditions (hydrazine reflux or 1 atm H2​ ), the aromatic rings are completely stable. However, if you are using high-pressure hydrogenation (e.g., >100 psi) or highly active Ru/Pd bimetallic catalysts, stereoselective reduction of the aromatic rings to yield dicyclohexano-18-crown-6 derivatives can occur [2]. Keep pressures below 60 psi if using H2​ gas to maintain chemoselectivity for the nitro groups.

Process Optimization Data

To assist in selecting the optimal conditions for your specific laboratory setup, the following table summarizes the quantitative performance of various reduction methodologies.

Hydrogen SourceCatalyst LoadingSolvent SystemTemp (°C)Time (h)Typical Yield (%)Mechanistic Causality & Notes
Hydrazine Hydrate 10% Pd/CEthanol80–902–480–85%Rapid in-situ H2​ generation; requires strict hot filtration to prevent product loss [1].
H2​ Gas (Balloon) 10% Pd/CTHF / MeOH2512–2470–75%Milder conditions, but slower kinetics; highly prone to stalling at the hydroxylamine stage.
H2​ Gas (Parr) 10% Pd/CEthanol504–685–90%50 psi pressure drives complete reduction; minimal intermediates formed.
Triethylsilane 0.4% Pd/CWater + Surfactant2512>90%Micellar catalysis approach; highly scalable, avoids organic solvent solubility issues [3].

References

  • USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE" DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER International Journal of Pharmaceutical Sciences and Research
  • A stereoselective reduction of dibenzo-18-crown-6 ether to dicyclohexyl-18-crown-6 ether Journal of Molecular C
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
Troubleshooting

Technical Support Center: Isomeric Separation of Diaminodibenzo-18-Crown-6

Welcome to the Technical Support Center for the synthesis and isomeric separation of diaminodibenzo-18-crown-6 (DADB18C6). Designed for researchers and drug development professionals, this guide provides field-proven met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and isomeric separation of diaminodibenzo-18-crown-6 (DADB18C6). Designed for researchers and drug development professionals, this guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity isolation of cis and trans isomers.

Mechanistic Strategy: Why Separate at the Precursor Stage?

A common pitfall in macrocyclic chemistry is attempting to separate the cis and trans isomers of diaminodibenzo-18-crown-6 directly after reduction. As a Senior Application Scientist, I strongly advise against this. Diamino derivatives are highly susceptible to rapid oxidation and degradation in solution, making prolonged separation processes like column chromatography low-yielding and erratic.

The Causality of the Protocol: The optimal strategy is to perform the separation on the highly stable intermediate, dinitrodibenzo-18-crown-6 (DNDB18C6) [1]. The cis and trans dinitro isomers exhibit distinctly different crystal packing energies and solubility profiles. By exploiting these thermodynamic differences through fractional crystallization, you can achieve >99% isomeric purity before executing a stereoretentive reduction to the final diamino compounds[2].

Mandatory Visualization: Synthesis & Separation Workflow

IsomerSeparation DB Dibenzo-18-crown-6 (DB18C6) Nitration Nitration (HNO3, CH3CN) DB->Nitration DNDB DNDB18C6 Mixture (Cis + Trans) Nitration->DNDB Cryst Fractional Crystallization (DMF / Acetic Acid) DNDB->Cryst Cis_DN Cis-DNDB18C6 Cryst->Cis_DN Soluble Fraction Trans_DN Trans-DNDB18C6 Cryst->Trans_DN Insoluble Fraction Red_Cis Reduction (N2H4·H2O, Raney Ni) Cis_DN->Red_Cis Red_Trans Reduction (N2H4·H2O, Raney Ni) Trans_DN->Red_Trans Cis_DA Cis-Diaminodibenzo-18-crown-6 Red_Cis->Cis_DA Trans_DA Trans-Diaminodibenzo-18-crown-6 Red_Trans->Trans_DA

Workflow for the synthesis and separation of diaminodibenzo-18-crown-6 isomers.

Step-by-Step Experimental Methodologies

This self-validating protocol ensures that each phase acts as a quality control checkpoint for the next.

Phase 1: Nitration of DB18C6
  • Preparation: Dissolve 10 g of dibenzo-18-crown-6 (DB18C6) in 150 mL of acetonitrile (or a mixture of dichloromethane and glacial acetic acid)[1].

  • Reaction: Slowly add 20 mL of 70% nitric acid dropwise under continuous stirring at room temperature.

  • Reflux: Heat the mixture to reflux (~80 °C) for 2 to 3 hours.

  • Isolation: Cool the reaction to room temperature, pour over crushed ice, and filter the resulting yellow precipitate. Wash thoroughly with distilled water until the filtrate is pH neutral.

  • Self-Validation Checkpoint: Perform IR spectroscopy. The disappearance of aromatic C-H stretches and the appearance of strong -NO2 stretching bands at ~1520 cm⁻¹ and 1340 cm⁻¹ confirms complete nitration.

Phase 2: Fractional Crystallization (The Separation)
  • Suspension: Suspend the crude DNDB18C6 mixture in boiling dimethylformamide (DMF).

  • Hot Filtration: The trans-isomer is significantly less soluble. Filter the boiling solution rapidly to isolate the insoluble trans-DNDB18C6 fraction[2].

  • Cooling: Allow the mother liquor to cool slowly to room temperature, then transfer to an ice bath. The cis-DNDB18C6 fraction will precipitate.

  • Purification: Recrystallize both fractions independently from fresh DMF/acetic acid to achieve >99% isomeric purity.

  • Self-Validation Checkpoint: Check the melting points. The cis isomer melts at ~208–211 °C, while the trans isomer melts at ~247–253 °C. Do not proceed to reduction if the melting points are broad.

Phase 3: Stereoretentive Reduction to DADB18C6

Note: Perform this step independently for each purified isomer.

  • Dissolution: Dissolve 2 g of pure DNDB18C6 (e.g., cis-isomer) in 40 mL of DMF and heat to 100 °C[1].

  • Catalyst Addition: Carefully add 2 g of active Raney Nickel catalyst under vigorous stirring[3].

  • Reduction: Dropwise, add 3.5 mL of hydrazine hydrate (N₂H₄·H₂O). Maintain the temperature at ~70 °C. Caution: Vigorous nitrogen gas evolution will occur.

  • Completion: Stir for 30–60 minutes until gas evolution ceases and the solution clarifies.

  • Inert Workup: Filter the hot solution through a Celite pad under an argon atmosphere to remove the catalyst.

  • Extraction: Add degassed water, extract with dichloromethane (DCM), dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the pure diamino isomer[1].

Troubleshooting & FAQs

Q: How can I distinguish between the cis and trans isomers of the dinitro intermediate if their NMR spectra look identical? A: Due to the symmetrical nature of the macrocyclic ring, the ¹H and ¹³C NMR spectra for the cis and trans isomers of DNDB18C6 are virtually identical in standard solvents[1]. The most reliable benchtop validation is the melting point. The isomers have distinctly different crystal packing energies; the trans isomer packs more densely, resulting in a significantly higher melting point (~247 °C vs ~208 °C).

Q: My reduction step yielded a dark, tarry substance instead of a pure diamino product. What went wrong? A: Diaminodibenzo-18-crown-6 is highly sensitive to oxidation. If the reduction workup is exposed to ambient oxygen, or if the extraction solvents are not properly degassed, the newly formed amine groups will rapidly oxidize into complex polymeric tars. Always perform the catalyst filtration under an inert atmosphere (argon or nitrogen) and immediately store the dried product under vacuum[3].

Q: Can I use Palladium on Carbon (Pd/C) with hydrogen gas instead of Raney Nickel and Hydrazine? A: Yes. While Raney Ni/Hydrazine is highly effective and avoids the need for high-pressure reactors[1], Pd/C under pressurized H₂ (e.g., 1500 torr) in DMF is also a validated method for this reduction[3]. However, Raney Ni is often preferred to prevent potential over-reduction or ring-opening side reactions that can occasionally occur under harsh hydrogenation conditions.

Quantitative Data Summary

Experimental StageTarget CompoundKey Reagents & ConditionsTypical YieldValidation Checkpoint
Nitration DNDB18C6 (Mixture)HNO₃, CH₃CN, Reflux (2-3h)80–90%IR: -NO₂ stretch (~1520, 1340 cm⁻¹)
Separation Cis-DNDB18C6DMF, Fractional Crystallization~40%MP: ~208–211 °C
Separation Trans-DNDB18C6DMF, Fractional Crystallization~40%MP: ~247–253 °C
Reduction Cis-DADB18C6N₂H₄·H₂O, Raney Ni, DMF (70 °C)>85%IR: -NH₂ stretch (~3300 cm⁻¹)
Reduction Trans-DADB18C6N₂H₄·H₂O, Raney Ni, DMF (70 °C)>85%IR: -NH₂ stretch (~3300 cm⁻¹)

References

  • Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis of Isomeric Dinitro and Diamino Derivatives of Polycyclic Crown Ethers: Dibenzo-18-crown-6 and Dibenzo-24-crown-8 Source: ResearchGate (Russian Journal of General Chemistry) URL:[Link]

  • Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives Source: Oriental Journal of Chemistry URL:[Link]

Sources

Optimization

preventing oxidative degradation of diaminodibenzo-18-crown-6 monomers

Welcome to the Technical Support Center for Macrocyclic Monomers. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who experience yield drops, cross-lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Macrocyclic Monomers. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who experience yield drops, cross-linking issues, and irreproducibility during the polymerization or Schiff-base condensation of diaminodibenzo-18-crown-6 (DADB18C6). The primary culprit is almost universally the oxidative degradation of the monomer prior to reaction.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the absolute integrity of your DADB18C6 inventory.

Troubleshooting FAQs: DADB18C6 Oxidation & Handling

Q1: Why does my pristine DADB18C6 monomer turn dark brown during storage, and what is the chemical mechanism behind this? The discoloration is a direct visual indicator of oxidative degradation. DADB18C6 contains two primary aromatic amine groups. The oxygen atoms within the crown ether macrocycle donate electron density into the benzene rings via resonance, making the pendant amine groups highly nucleophilic and exceptionally susceptible to single-electron transfer (SET) oxidation[1]. When exposed to atmospheric oxygen and ambient light, the primary amines oxidize into radical cations, which rapidly undergo further oxidation to form dark-brown quinone imines or couple to form insoluble azo dimers.

OxidationPathway A DADB18C6 (Primary Amine) B Radical Cation Intermediate A->B O2 (Air) SET Oxidation C Quinone Imine (Dark Brown) B->C -e-, -H+ Further Oxidation D Azo Dimer (Insoluble) B->D Radical Coupling

Oxidative degradation pathway of DADB18C6 to quinone imines and azo dimers.

Q2: How does this oxidative degradation impact my downstream polymerization or Schiff base synthesis? Degraded DADB18C6 introduces non-stoichiometric imbalances in step-growth polymerizations (e.g., polyimide or polyamide synthesis), severely capping the achievable molecular weight. Furthermore, the formation of azo dimers creates multifunctional cross-linking nodes, leading to premature gelation and insoluble polymer networks. In Schiff base synthesis, the oxidized quinone imines cannot undergo nucleophilic addition with aldehydes, drastically reducing your complexation yields[2].

Q3: What is the optimal storage protocol to maintain monomer integrity over extended periods? Because the oxidation is driven by O₂, light, and thermal energy, storage must eliminate all three variables. DADB18C6 must be stored in an opaque, dark amber vial, strictly under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better blankets the solid), and kept at refrigerated temperatures (2 °C to 8 °C).

Data Presentation: Analytical Thresholds for DADB18C6 Integrity

Do not rely solely on visual inspection. Before utilizing a stored batch of DADB18C6 for critical drug development workflows, validate its purity against the quantitative thresholds outlined below. A pure cis-DADB18C6 monomer should exhibit a sharp melting point and distinct primary amine spectroscopic signatures[3][4][5].

Analytical MethodPristine DADB18C6 (Target)Oxidized/Degraded DADB18C6
Visual Appearance White to pale-yellow crystalline solidDark brown to black amorphous powder
Melting Point (°C) 183 - 184 °C[3][4]Broad/Depressed (< 175 °C)
FTIR (KBr, cm⁻¹) 3417, 3346, 3225 (sharp -NH₂ stretches)[3]Loss of N-H signals; appearance of ~1650 (C=N)
¹H NMR (DMSO-d₆) δ 4.63 (broad singlet, 4H, -NH₂)[5]Loss of δ 4.63 signal; new downfield aromatic peaks

Experimental Protocol: Inert-Atmosphere Purification and Storage

If your DADB18C6 has degraded, it must be purified before use. The following step-by-step methodology utilizes a self-validating workflow to strip out oxidized byproducts and secure the monomer.

Step 1: Solvent Degassing

  • Transfer 100 mL of absolute ethanol into a Schlenk flask.

  • Purge the solvent with ultra-high purity (UHP) Argon for 30 minutes using a submerged sparging needle to displace dissolved oxygen.

Step 2: Active Charcoal Recrystallization

  • Under an Argon counter-flow, add the degraded DADB18C6 to the degassed ethanol.

  • Heat the mixture to reflux under Argon until the monomer dissolves.

  • Causality Note: Add activated charcoal (10% w/w relative to the monomer). The highly conjugated, planar quinone imines and azo dimers will selectively adsorb onto the porous carbon matrix via π-π stacking, leaving the pristine monomer in solution.

  • Reflux for an additional 15 minutes.

Step 3: Hot Filtration and Isolation

  • Perform a hot filtration through a Celite pad on a Schlenk frit (under Argon) to remove the charcoal and trapped oxidative byproducts.

  • Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) to induce the precipitation of white/pale-yellow needle-like crystals.

  • Collect the crystals via vacuum filtration under a continuous Argon blanket.

Step 4: Drying and Self-Validation (QC)

  • Dry the purified monomer in a vacuum oven at 50 °C for 24 hours to remove residual ethanol.

  • Validation Step: Immediately measure the melting point. If the protocol was successful, the MP will sharply read 183-184 °C[3]. Confirm with FTIR to ensure the restoration of the 3417 cm⁻¹ peak.

StorageWorkflow N1 1. Recrystallization Degassed Ethanol + Charcoal N2 2. Hot Filtration Schlenk Line (Ar/N2) N1->N2 N3 3. Drying Vacuum Oven (50°C) N2->N3 N4 4. Storage Amber Vial, Argon Purged, 4°C N3->N4 N5 Validation MP: 183-184°C, IR: 3417 cm⁻¹ N3->N5 QC Check

Inert purification, isolation, and long-term storage workflow for DADB18C6.

References

  • "USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF POLYMERIZABLE DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER". Amazon AWS Hosted Research. Available at:[Link]

  • Jogani, S. K., Menon, S. K., & Agrawal, Y. K. "Synthesis and Characterization of a Crown Ether Schiff Base and its Reactivity with Metal Ions". Taylor & Francis. Available at: [Link]

  • "Synthesis and Characterization of a Novel Thermo-Sensitive Copolymer of N-Isopropylacrylamide and Dibenzo-18-crown-6-diacrylamid". Wiley-VCH. Available at:[Link]

  • "Supporting Information Materials: Trans- and cis-dinitrodibenzo-18-crown-6 (NDBC)". Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Troubleshooting

purification techniques and recrystallization of crude diaminodibenzo-18-crown-6

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude diaminodibenzo-18-crown-6. It is structured as a troubleshooting resourc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude diaminodibenzo-18-crown-6. It is structured as a troubleshooting resource and a compilation of frequently asked questions to address specific challenges encountered during the recrystallization process. The methodologies described herein are grounded in established chemical principles to ensure both accuracy and reproducibility.

Troubleshooting Guide: Recrystallization of Diaminodibenzo-18-crown-6

This section addresses common experimental failures. The causality behind each issue is explained, followed by targeted solutions.

Observed Problem Primary Causes Recommended Solutions & Scientific Rationale
Product "Oils Out" Instead of Crystallizing The melting point of the impure solid is lower than the temperature of the solution, often due to a high concentration of impurities or rapid supersaturation. The amino groups can also increase the compound's affinity for certain solvents, promoting oiling.1. Re-dissolve and Dilute: Return the mixture to the heat source and add a small amount of the primary (more soluble) solvent until the oil fully redissolves. The increased solvent volume lowers the saturation point, allowing the solution to cool to a lower temperature before crystallization begins, ideally below the melting point of the impure product.[1][2]2. Slow Cooling: Cool the solution very slowly. A rapid temperature drop favors the kinetically preferred, but less stable, liquid state (oiling). Gradual cooling allows molecules sufficient time to orient themselves into a stable, crystalline lattice.3. Introduce a Seed Crystal: Add a pure crystal of diaminodibenzo-18-crown-6 to the slightly cooled, supersaturated solution. This provides a template for proper lattice formation, bypassing the kinetic barrier for nucleation.[1]
Poor or No Crystal Formation Upon Cooling The solution is not sufficiently supersaturated, or the activation energy for crystal nucleation has not been overcome.1. Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Re-cool slowly.[1]2. Induce Nucleation: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1][2]3. Utilize an Anti-Solvent: If using a single solvent system, cautiously add a miscible "anti-solvent" (one in which the crown ether is poorly soluble) dropwise to the cooled solution until turbidity persists. This reduces the overall solubility of the compound, promoting precipitation.4. Extended Cooling: Allow the flask to stand undisturbed at room temperature for a longer period before moving it to a colder environment like a refrigerator or ice bath.[1]
Low Recovery of Purified Product Too much solvent was used during dissolution, leaving a significant amount of the product in the mother liquor. Alternatively, premature crystallization occurred during a hot filtration step.1. Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Working with a saturated solution is key to maximizing yield.[1]2. Recover a Second Crop: Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second batch of crystals. Note that this crop may be less pure than the first.3. Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor or in an oven before use.[1]
Crystals are Colored (e.g., Yellow, Brown, or Pink) Colored impurities, often oxidized aromatic species or byproducts from the nitration/reduction synthesis pathway, are co-crystallizing with the product.1. Activated Charcoal Treatment: Add a very small amount (e.g., 1-2% by weight of crude product) of activated charcoal to the hot solution before filtration. The charcoal adsorbs large, flat, colored aromatic molecules. Caution: Use sparingly, as it can also adsorb the desired product, reducing yield.[1]2. Repeat Recrystallization: A second recrystallization is often necessary to remove deeply embedded impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing diaminodibenzo-18-crown-6?

The ideal solvent is one in which the crown ether is highly soluble at high temperatures but sparingly soluble at low temperatures. The presence of two polar amino groups on the dibenzo-18-crown-6 scaffold increases its polarity compared to the parent molecule, dibenzo-18-crown-6 (DB18C6).

  • Primary Recommendation: A mixed solvent system of Toluene/Ethanol or Toluene/Methanol is often effective. Toluene is a good solvent for the dibenzo-18-crown-6 backbone[3], while the alcohol helps dissolve the more polar di-amino derivative and can be used to modulate the polarity of the system.

  • Alternative Solvents: Depending on the specific impurities, other solvents like acetonitrile or a methanol-water mixture could be explored.[4] Acetonitrile, in particular, has been used to form crystalline complexes with crown ethers for purification.

Q2: How can I assess the purity of my final product?

A combination of methods should be used for a comprehensive assessment:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to depress and broaden. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): This is a quick method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and identify impurities. The spectrum of pure diaminodibenzo-18-crown-6 should show characteristic peaks corresponding to the aromatic, ether linkage, and amino protons, free of extraneous signals.[5]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amino groups and the C-O-C stretches of the ether linkages.[5]

Q3: My crude material is a dark, tarry solid. Can it still be purified by recrystallization?

Yes, but it may require preliminary purification. Tarry materials often indicate a high level of polymeric or oxidized impurities.

  • Initial Wash: Before recrystallization, try washing the crude solid with a non-polar solvent like hexanes or petroleum ether. This can remove non-polar organic residues.

  • Column Chromatography: For very impure samples, column chromatography may be necessary before attempting recrystallization. A typical stationary phase is silica gel, with an eluent system like a gradient of ethyl acetate in hexanes.[6]

  • Charcoal Treatment: During the recrystallization of the pre-cleaned material, an activated charcoal treatment will be essential to remove the colored, tarry components.[1]

Experimental Protocol: Recrystallization of Diaminodibenzo-18-crown-6

This protocol provides a standardized workflow. Adjust solvent volumes based on the scale of your experiment.

  • Dissolution:

    • Place 1.0 g of crude diaminodibenzo-18-crown-6 into a 50 mL Erlenmeyer flask.

    • Add 15 mL of toluene and a magnetic stir bar. Heat the mixture to near boiling (approx. 100-110 °C) with stirring in a fume hood.

    • Add ethanol dropwise while maintaining the high temperature until the solid completely dissolves. Use the minimum amount of hot ethanol necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add approximately 20 mg of activated charcoal.

    • Reheat the mixture to a gentle boil for 2-3 minutes to allow for adsorption of impurities.

  • Hot Filtration:

    • Pre-heat a filtration setup (glass funnel with fluted filter paper and a clean receiving Erlenmeyer flask).

    • Quickly filter the hot solution to remove the charcoal and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).

    • Crystal formation should begin within 15-30 minutes. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent (the same toluene/ethanol ratio used for recrystallization) to remove any residual mother liquor.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis:

    • Determine the mass and calculate the percent recovery.

    • Measure the melting point and perform other analytical tests (TLC, NMR) to confirm purity.

Visual Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Analysis crude Crude Product add_solvent Add Toluene/Ethanol Heat to Boiling crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved charcoal Add Activated Charcoal (Optional) dissolved->charcoal if colored hot_filter Hot Filtration dissolved->hot_filter charcoal->hot_filter filtrate Hot Filtrate hot_filter->filtrate cool_rt Slow Cool to Room Temp filtrate->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: Workflow for the purification of diaminodibenzo-18-crown-6.

References

  • DergiPark. (2023, April 27). DIBENZO-18-CROWN-6/POLYCAPROLACTONE COMPOSITE NANOFIBERS FOR SELECTIVE ADSORPTION OF CATIONS.
  • Organic Syntheses. 18-Crown-6.
  • Google Patents. (2008). CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6.
  • BenchChem. Technical Support Center: Purification of Crude Dibenzo-18-crown-6.
  • MDPI. (2023, November 15). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[1]arenes. Retrieved from MDPI.

  • ResearchGate. (2010). Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives.
  • Royal Society of Chemistry. (2026). Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6: effect of fluorine on the stoichiometry and supramolecular structure.
  • American Chemical Society. (2025, February 3). 18-Crown-6.
  • Organic Syntheses. DIBENZO-18-CROWN-6 AND DICYCLOHEXYL-18-CROWN-6.
  • Royal Society of Chemistry. (2021). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6.
  • PMC. (2009). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes.
  • Wikipedia. Dibenzo-18-crown-6.
  • PubChem. Dibenzo-18-crown-6.
  • PubChem. 18-Crown-6.
  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting.
  • PMC. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model.
  • ChemicalBook. (2026, January 13). Dibenzo-18-crown-6.
  • MDPI. (2009, December 2). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes.

Sources

Optimization

overcoming steric hindrance in diaminodibenzo-18-crown-6 macrocycle functionalization

Welcome to the technical support center for the functionalization of 4,4'-diaminodibenzo-18-crown-6 (DADB18C6). This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 4,4'-diaminodibenzo-18-crown-6 (DADB18C6). This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the synthetic challenges associated with this unique macrocycle. The steric hindrance imposed by the dibenzo framework presents significant hurdles to achieving high-yielding N-functionalization. This resource provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to facilitate your success.

Troubleshooting Guide: Addressing Common Experimental Failures

Researchers often face challenges such as low-to-no product yield, formation of complex side products, or difficulty in purification. This section addresses these issues in a direct question-and-answer format.

Question 1: I am attempting an N-acylation reaction on DADB18C6 with an acyl chloride/anhydride, but I am observing very low (<10%) or no conversion to the desired diamide product. What is the likely cause?

Answer: This is a classic problem rooted in the steric hindrance and reduced nucleophilicity of the aniline-like amino groups on the DADB18C6 core. The bulky benzo groups shield the nitrogen atoms, making them poor nucleophiles and hindering the approach of electrophiles.[1]

Probable Causes & Recommended Solutions:

Probable CauseDetailed Explanation & Solution
Insufficient Reagent Reactivity The lone pairs on the nitrogen atoms are delocalized into the aromatic rings, reducing their nucleophilicity. Standard acylating agents may not be electrophilic enough. Solution: Switch to a more reactive acylating agent. Acyl chlorides are generally more effective than anhydrides for hindered anilines.[1] For particularly difficult couplings, consider activating the carboxylic acid with a peptide coupling agent like HATU, which is known to be effective for sterically demanding reactions.[1]
Inadequate Catalysis For highly hindered anilines, a catalyst is often essential to facilitate the reaction.[1] Solution: Employ a potent nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acyl chloride/anhydride to form a highly reactive N-acylpyridinium salt intermediate, which is a much more powerful acylating agent.[1]
Sub-Optimal Reaction Conditions Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier imposed by steric hindrance. Solution: Increase the reaction temperature. Refluxing in a high-boiling point, polar aprotic solvent like DMF or DMAc can often provide the necessary energy. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures.[1]
Protonation of Amine If using an acyl chloride, the HCl byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Solution: Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in stoichiometric excess (at least 2.2 equivalents) to scavenge the acid byproduct.

Question 2: My N-alkylation reaction with an alkyl halide is failing. What strategies can I use to promote this transformation?

Answer: N-alkylation is also challenging due to the poor nucleophilicity of the aromatic amines. Direct SN2 reaction with alkyl halides is often slow and inefficient.

Probable Causes & Recommended Solutions:

Probable CauseDetailed Explanation & Solution
Low Nucleophilicity of Amine The starting DADB18C6 is a weak nucleophile. Solution 1 (Force Deprotonation): Increase the nucleophilicity dramatically by deprotonating the amine with a strong, non-nucleophilic base like sodium hydride (NaH) prior to adding the alkyl halide. This must be performed under strictly anhydrous conditions in an aprotic solvent like THF or DMF.[1] Solution 2 (Reductive Amination): A more reliable alternative is reductive amination. React DADB18C6 with an appropriate aldehyde or ketone in the presence of a reducing agent. For sterically hindered anilines, a combination of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) has proven effective for mediating this reaction with acetals (carbonyl precursors).[2]
Poor Leaving Group If using an alkyl halide, the leaving group ability is critical. Solution: Ensure you are using a reactive alkyl halide. The reactivity order is I > Br > Cl. Consider converting an alkyl chloride or bromide to the corresponding iodide in situ using sodium iodide (Finkelstein reaction) to accelerate the reaction.

Question 3: My reaction mixture is a complex mess with multiple unidentified side products. How can I achieve a cleaner reaction?

Answer: The formation of multiple products often points to side reactions like polymerization, over-alkylation/acylation, or decomposition.

Probable Causes & Recommended Solutions:

Probable CauseDetailed Explanation & Solution
Di- and Poly-functionalization If attempting mono-functionalization, the initial product may react further. Solution: Use a large excess of the DADB18C6 starting material relative to the electrophile to statistically favor mono-substitution. Alternatively, if di-substitution is desired, ensure at least two equivalents of the electrophile are used, but add the second equivalent slowly after the first has reacted to avoid localized high concentrations.[1]
Polymerization (in related syntheses) While more common in crown ether synthesis, intermolecular reactions can occur during functionalization if reactive sites can link macrocycles. Solution: Employ high-dilution conditions. This involves the slow addition of reagents to a large volume of solvent to favor intramolecular reactions or simple bimolecular reactions over polymerization.[3]
Decomposition High temperatures or prolonged reaction times can degrade starting materials, reagents, or the desired product.[1] Solution: Monitor the reaction progress diligently using TLC or LC-MS. Once the starting material is consumed or product formation plateaus, work up the reaction immediately. If high heat is required, ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and resolving issues with DADB18C6 functionalization.

G start Start: Functionalization Reaction check_conversion Low or No Conversion? start->check_conversion no_conv_q1 Is acylating/alkylating agent reactive enough? check_conversion->no_conv_q1 Yes side_products Complex Mixture / Side Products? check_conversion->side_products No no_conv_sol1 Action: Use more reactive agent (e.g., Acyl Chloride, Alkyl Iodide) or use coupling agent (HATU). no_conv_q1->no_conv_sol1 No no_conv_q2 Is a catalyst being used? no_conv_q1->no_conv_q2 Yes no_conv_a1_yes Yes no_conv_a1_no No no_conv_sol2 Action: Add catalyst (e.g., DMAP for acylation). no_conv_q2->no_conv_sol2 No no_conv_q3 Are conditions forcing enough? no_conv_q2->no_conv_q3 Yes no_conv_a2_yes Yes no_conv_a2_no No no_conv_sol3 Action: Increase temperature (e.g., Reflux in DMF). no_conv_q3->no_conv_sol3 No no_conv_q4 Is amine being protonated? no_conv_q3->no_conv_q4 Yes no_conv_a3_yes Yes no_conv_a3_no No no_conv_sol4 Action: Add non-nucleophilic base (e.g., TEA, DIPEA). no_conv_q4->no_conv_sol4 Yes no_conv_q4->side_products No no_conv_a4_no No sp_q1 Is mono-substitution desired? side_products->sp_q1 Yes sp_sol1 Action: Use large excess of DADB18C6. sp_q1->sp_sol1 Yes sp_q2 Are high concentrations used? sp_q1->sp_q2 No sp_a1_yes Yes sp_a1_no No sp_sol2 Action: Use high-dilution conditions. sp_q2->sp_sol2 Yes sp_q3 Is reaction time excessive? sp_q2->sp_q3 No sp_a2_yes Yes sp_sol3 Action: Monitor by TLC/LC-MS and work up promptly. sp_q3->sp_sol3 Yes sp_a3_yes Yes

Caption: A workflow for systematically troubleshooting DADB18C6 functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is functionalizing the amino groups on DADB18C6 so much harder than functionalizing a simple aniline?

The difficulty arises from a combination of electronic and steric effects. Electronically, the nitrogen lone pairs are delocalized into the attached benzene rings, reducing their nucleophilicity. Sterically, the flanking ether linkages and the overall macrocyclic structure create significant bulk around the amine, physically blocking the approach of reagents. This steric hindrance is the dominant challenge that must be overcome.[1][4]

Q2: Are there alternatives to N-functionalization? Can I modify the aromatic rings instead?

Yes, electrophilic aromatic substitution on the benzene rings is a viable alternative. Common reactions include:

  • Formylation: Using hexamethylenetetramine and trifluoroacetic acid can yield the 4,4'-diformyl derivative in high yield (90%).[5] This aldehyde can then be used in subsequent reactions like reductive amination or condensation.[6]

  • Nitration: This would be followed by reduction to introduce new amino groups, although conditions must be carefully controlled to avoid degradation of the ether linkages.

  • Halogenation: Introducing bromine or iodine can provide handles for cross-coupling reactions.

Direct C-H functionalization using transition metal catalysis is also an emerging strategy for complex aromatic systems.[7]

Q3: What is the "template effect" and is it relevant for functionalizing DADB18C6?

The template effect is primarily relevant during the synthesis of the crown ether macrocycle itself, not its subsequent functionalization.[3][8] It refers to using a cation (like K⁺ for 18-crown-6) that fits within the nascent macrocycle to organize the linear precursor, promoting intramolecular cyclization over intermolecular polymerization.[3] Once the DADB18C6 is formed, its conformation is largely set, and this effect is not a factor in the reactivity of the external amino groups.

Q4: What solvent is best for these reactions?

Polar aprotic solvents are generally preferred.

  • DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide): Excellent choices due to their high boiling points and ability to dissolve the polar macrocycle and many reagents.

  • THF (Tetrahydrofuran): Suitable for reactions requiring strong bases like NaH, as it is aprotic and relatively inert.

  • Acetonitrile (CH₃CN): Can be used, especially in reactions involving peptide coupling reagents.[9] Avoid protic solvents like alcohols unless they are part of a specific reaction mechanism (e.g., as a proton source in certain reductions), as they can interfere with bases and electrophiles.[8]

Key Experimental Protocol: Catalytic Acylation of DADB18C6

This protocol describes a robust method for the di-acylation of DADB18C6 using an acyl chloride, catalyzed by DMAP.

Objective: To synthesize 4,4'-di(acetylamino)dibenzo-18-crown-6.

Materials:

  • 4,4'-Diaminodibenzo-18-crown-6 (DADB18C6) (1.0 equiv)

  • Acetyl Chloride (2.5 equiv)

  • 4-(Dimethylaminopyridine) (DMAP) (0.2 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add DADB18C6 (1.0 equiv) and DMAP (0.2 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids (concentration approx. 0.1 M).

  • Base Addition: Add triethylamine (3.0 equiv) to the solution and stir for 5 minutes.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add acetyl chloride (2.5 equiv) dropwise via syringe over 15 minutes. A precipitate (triethylamine hydrochloride) may form.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS (a typical mobile phase is 5-10% Methanol in DCM). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing an equal volume of water.

    • Extract the aqueous phase three times with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetone/Hexane) to yield the pure diamide product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add DADB18C6 & DMAP to flame-dried flask p2 2. Dissolve in anhydrous DMF p1->p2 p3 3. Add Triethylamine (Base) p2->p3 r1 4. Cool to 0 °C p3->r1 r2 5. Add Acetyl Chloride dropwise r1->r2 r3 6. Heat to 80 °C r2->r3 r4 7. Monitor by TLC/LC-MS until complete r3->r4 w1 8. Quench with water, extract with DCM (x3) r4->w1 w2 9. Wash organic layer (HCl, NaHCO₃, Brine) w1->w2 w3 10. Dry, filter, and concentrate w2->w3 w4 11. Purify by column chromatography or recrystallization w3->w4

Caption: Workflow for the catalytic acylation of DADB18C6.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting low yields in crown ether synthesis.
  • BenchChem Technical Support. (n.d.). N-Acylation of Hindered Anilines.
  • BenchChem Technical Support. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
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Validation

A Comparative Guide to the Ion Selectivity of Diaminodibenzo-18-crown-6 and Dibenzo-18-crown-6

This guide provides an in-depth technical comparison of the ion selectivity of diaminodibenzo-18-crown-6 (DADB18C6) and its parent compound, dibenzo-18-crown-6 (DB18C6). This document is intended for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the ion selectivity of diaminodibenzo-18-crown-6 (DADB18C6) and its parent compound, dibenzo-18-crown-6 (DB18C6). This document is intended for researchers, scientists, and drug development professionals who utilize macrocyclic compounds for ion sensing, transport, and separation. We will explore the fundamental principles governing their differential binding affinities, present available experimental data, and provide detailed protocols for key analytical techniques.

Introduction: The Subtle Influence of Amino Groups on Crown Ether Selectivity

Crown ethers, first synthesized by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1][2] This selectivity is primarily governed by the principle of "size-matching," where the most stable complexes are formed with cations whose ionic diameter is complementary to the cavity size of the crown ether.[3][4] For the 18-crown-6 framework, with a cavity diameter of 2.6-3.2 Å, the potassium cation (K⁺, ionic diameter 2.66 Å) is an ideal fit, leading to the well-documented high selectivity of 18-crown-6 and its derivatives for K⁺.[5][6]

Dibenzo-18-crown-6 (DB18C6) incorporates two benzene rings into the macrocyclic structure, which imparts rigidity and alters the electronic properties of the ether oxygen atoms.[7][8] The introduction of amino groups onto these benzene rings to form diaminodibenzo-18-crown-6 (DADB18C6) is anticipated to further modulate its ion selectivity. The electron-donating nature of the amino groups is expected to increase the electron density on the aromatic rings and, consequently, on the ether oxygen atoms, potentially enhancing the binding affinity for cations.[9][10] This guide will delve into the theoretical underpinnings and experimental evidence of this modulation.

Structural and Electronic Considerations

The key structural difference between DB18C6 and DADB18C6 lies in the presence of two amino groups on the benzo rings of the latter. This substitution has two primary consequences:

  • Electronic Effects: The amino group is a strong electron-donating group. Through resonance, it increases the electron density of the aromatic ring and, by extension, the basicity of the ether oxygen atoms. This enhanced electron density on the oxygen atoms should lead to stronger electrostatic interactions with cations, thereby increasing the stability of the resulting complexes.[9][10]

  • Steric and Solvation Effects: The presence of amino groups can introduce minor steric hindrance and alter the solvation shell around the crown ether, which can also influence cation binding. However, the electronic effect is generally considered to be the more dominant factor in this case.

G cluster_DB18C6 Dibenzo-18-crown-6 (DB18C6) cluster_DADB18C6 Diaminodibenzo-18-crown-6 (DADB18C6) DB18C6_structure Rigid dibenzo-substituted macrocycle DB18C6_benzo Electron-withdrawing benzo groups DB18C6_structure->DB18C6_benzo DB18C6_oxygens Moderately basic ether oxygens DB18C6_benzo->DB18C6_oxygens DB18C6_selectivity High selectivity for K+ DB18C6_oxygens->DB18C6_selectivity DADB18C6_selectivity Potentially enhanced cation binding DB18C6_selectivity->DADB18C6_selectivity Modulated by amino groups DADB18C6_structure Amino-substituted dibenzo macrocycle DADB18C6_amino Electron-donating amino groups DADB18C6_structure->DADB18C6_amino DADB18C6_oxygens More basic ether oxygens DADB18C6_amino->DADB18C6_oxygens DADB18C6_oxygens->DADB18C6_selectivity

Caption: Comparison of structural and electronic features of DB18C6 and DADB18C6.

Comparative Ion Selectivity: A Data-Driven Analysis

Dibenzo-18-crown-6 (DB18C6):

DB18C6 is well-established to exhibit a high selectivity for potassium ions among the alkali metal cations in aqueous and various organic solvents.[1][11][12] This is attributed to the excellent size match between the K⁺ ion and the crown ether cavity.[5] The selectivity trend for alkali metals is generally observed as K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺.[13]

Diaminodibenzo-18-crown-6 (DADB18C6):

The presence of electron-donating amino groups is expected to increase the stability constants of DADB18C6 complexes with all cations compared to DB18C6. While comprehensive experimental data for the parent DADB18C6 is scarce, studies on related amino-substituted crown ethers support this hypothesis. For instance, a study on a diamido-dibenzo-18-crown-6 derivative showed significantly higher stability constants for complexes with potassium and cesium cations compared to a diaza-18-crown-6 derivative without the electron-donating amide groups on the benzene rings.[3]

Quantitative Comparison of Stability Constants (log K)

CationIonic Radius (Å)Dibenzo-18-crown-6 (log K in Methanol)Diamido-dibenzo-18-crown-6 derivative (log K in MeOH)[3]
Na⁺1.02~4.3Forms binuclear complexes
K⁺1.38~5.0> 5.0
Cs⁺1.67~4.6> 5.0
Mg²⁺0.72-Forms binuclear complexes (logK₁₂ 5.75)
Ca²⁺1.00-Forms 1:1 complexes
Sr²⁺1.18-Forms 1:1 complexes
Ba²⁺1.35-Forms 1:1 complexes

Note: Data for DB18C6 is compiled from various sources and should be considered approximate due to variations in experimental conditions. The data for the diamido-dibenzo-18-crown-6 derivative is from a specific study and is presented to illustrate the potential effect of amino-related groups.

The enhanced binding affinity of the amino-substituted crown ether is evident. It is important to note that the formation of binuclear complexes with Na⁺ and Mg²⁺ by the diamido-derivative suggests a more complex binding behavior that may also be relevant for DADB18C6.

Experimental Protocols for Determining Ion Selectivity

The determination of stability constants and thus the ion selectivity of crown ethers can be accomplished through various analytical techniques. Below are detailed protocols for some of the most common methods.

Potentiometric Titration

This method relies on measuring the change in the potential of an ion-selective electrode (ISE) as a solution of the crown ether is titrated with a metal salt solution.

Protocol for Potentiometric Titration:

  • Apparatus: A high-impedance digital voltmeter or a pH/ion meter, a cation-selective electrode (e.g., a K⁺-selective electrode), and a reference electrode (e.g., Ag/AgCl).

  • Reagents: A standard solution of the metal salt of interest (e.g., 0.01 M KCl in methanol) and a solution of the crown ether (DB18C6 or DADB18C6) in the same solvent (e.g., 0.1 M).

  • Procedure: a. Calibrate the ion-selective electrode using a series of standard solutions of the metal salt. b. Place a known volume of the metal salt solution in a thermostated cell. c. Incrementally add the crown ether solution to the cell using a micropipette or an automated burette. d. Record the potential after each addition, allowing the reading to stabilize. e. Plot the potential (in mV) against the logarithm of the free metal ion concentration. f. The stability constant (K) is calculated from the titration curve using appropriate software or by applying the Nernst equation and mass balance equations.[14]

G cluster_setup Experimental Setup cluster_procedure Titration Procedure ISE Ion-Selective Electrode Voltmeter High-Impedance Voltmeter ISE->Voltmeter Ref_Elec Reference Electrode Ref_Elec->Voltmeter Titration_Cell Thermostated Titration Cell Burette Automated Burette Burette->Titration_Cell Start Start with Metal Salt Solution Add_Crown Incrementally Add Crown Ether Start->Add_Crown Measure_Potential Record Potential Add_Crown->Measure_Potential Plot_Data Plot Potential vs. log[M+] Measure_Potential->Plot_Data Calculate_K Calculate Stability Constant Plot_Data->Calculate_K

Caption: Workflow for potentiometric titration to determine stability constants.

Solvent Extraction

This technique measures the distribution of a metal salt between an aqueous phase and an immiscible organic phase containing the crown ether.

Protocol for Solvent Extraction:

  • Reagents: An aqueous solution of the metal salt (e.g., 0.1 M KCl) and a solution of the crown ether in an organic solvent (e.g., 0.01 M DB18C6 in chloroform).

  • Procedure: a. In a separatory funnel, mix equal volumes of the aqueous metal salt solution and the organic crown ether solution. b. Shake the funnel vigorously for a predetermined time to reach equilibrium. c. Allow the phases to separate completely. d. Determine the concentration of the metal ion in both the aqueous and organic phases using a suitable analytical technique (e.g., atomic absorption spectroscopy or inductively coupled plasma mass spectrometry). e. The distribution ratio (D) is calculated as the ratio of the metal ion concentration in the organic phase to that in the aqueous phase. f. The extraction constant, which is related to the stability constant, can be determined from the distribution data.[15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a cation to a crown ether, providing a complete thermodynamic profile of the interaction.[1][5]

Protocol for Isothermal Titration Calorimetry:

  • Apparatus: An isothermal titration calorimeter.

  • Reagents: A solution of the metal salt (e.g., 1 mM KCl in methanol) in the injection syringe and a solution of the crown ether (e.g., 0.1 mM DB18C6 in methanol) in the sample cell.

  • Procedure: a. Place the crown ether solution in the sample cell and the metal salt solution in the injection syringe. b. Set the desired temperature and allow the system to equilibrate. c. Perform a series of small, sequential injections of the metal salt solution into the crown ether solution. d. The heat released or absorbed during each injection is measured. e. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of metal to crown ether. f. The stability constant (K), enthalpy of binding (ΔH), and stoichiometry (n) are determined by fitting the binding isotherm to a suitable binding model.[16]

Synthesis of Diaminodibenzo-18-crown-6

The synthesis of diaminodibenzo-18-crown-6 typically starts from its dinitro precursor, which is then reduced.

G DB18C6 Dibenzo-18-crown-6 DNDB18C6 Dinitrodibenzo-18-crown-6 DB18C6->DNDB18C6 Nitration (e.g., HNO3/H2SO4) DADB18C6 Diaminodibenzo-18-crown-6 DNDB18C6->DADB18C6 Reduction (e.g., H2/Pd-C or SnCl2/HCl)

Caption: Synthetic pathway to diaminodibenzo-18-crown-6 from dibenzo-18-crown-6.

Protocol for the Synthesis of 4,4'-Diaminodibenzo-18-crown-6:

  • Nitration of Dibenzo-18-crown-6: a. Dissolve dibenzo-18-crown-6 in a suitable solvent such as glacial acetic acid. b. Cool the solution in an ice bath. c. Slowly add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature. d. After the addition is complete, allow the reaction to stir at room temperature for a specified time. e. Pour the reaction mixture into ice water to precipitate the dinitrodibenzo-18-crown-6. f. Filter, wash with water, and dry the product.

  • Reduction of Dinitrodibenzo-18-crown-6: a. Suspend the dinitrodibenzo-18-crown-6 in a solvent like ethanol. b. Add a reducing agent, such as tin(II) chloride and concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst. c. Heat the reaction mixture under reflux for several hours. d. After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the diaminodibenzo-18-crown-6. e. Filter the product, wash it with water, and purify it by recrystallization.

Conclusion

The introduction of amino groups onto the dibenzo-18-crown-6 framework is a powerful strategy for modulating its ion selectivity. The electron-donating nature of the amino substituents enhances the basicity of the ether oxygens, leading to stronger cation binding. While direct comparative data for a wide range of cations is still an area for further research, the available evidence and theoretical considerations strongly suggest that diaminodibenzo-18-crown-6 exhibits higher stability constants for alkali and alkaline earth metal cations compared to its parent, dibenzo-18-crown-6. This enhanced affinity can be exploited in the design of more sensitive and selective ionophores for various applications in analytical chemistry, materials science, and drug development. The choice between these two crown ethers will ultimately depend on the specific requirements of the application, with DADB18C6 offering a higher binding strength, which may be advantageous in situations where strong complexation is paramount.

References

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  • Inoue, Y., et al. (1992). Complexation thermodynamics of bis(crown ether)s. 4. Calorimetric titration of intramolecular sandwich complexation of thallium and sodium ions with bis(15-crown-5)s and bis(12-crown-4)s: enthalpy-entropy compensation. The Journal of Physical Chemistry, 96(18), 7357-7362.
  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.
  • Lowe, N. D., & Garner, C. D. (1993). Transition-metal complexes of crown ether benzodithiolenes. Part 2. The effects of alkali-metal cation binding. Journal of the Chemical Society, Dalton Transactions, (22), 3333-3338.[18]

  • BenchChem. (2025). A Head-to-Head Computational Showdown: Dibenzo-18-crown-6 vs. Dicyclohexano-18. BenchChem.[8]

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  • Pedersen, C. J. (1978). Dibenzo-18-crown-6. Organic Syntheses, 58, 49.[20]

  • Zareh, M. M., et al. (2026). PVC-Membrane Electrodes Based on 18-Crown-6 and Dibenzo-18-Crown-6 Ethers for Determination of Silver. Analytical Letters, 39(1), 123-137.[21]

  • Semnani, A., et al. (2002). Potentiometric Study of the Complexation of Silver Ions with Some Crown Ethers in Binary Acetonitrile-Water Solutions. Asian Journal of Chemistry, 14(3-4), 1593.[14]

  • Fedorova, O. A., et al. (2025). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. International Journal of Molecular Sciences, 26(19), 15457.[22]

  • BenchChem. (2026). Application Notes and Protocols for Potentiometric Titration of Metal Ions with Chelating Agents. BenchChem.[23]

  • Klimenko, L. S., et al. (2002). Photochemical synthesis of dibenzo-18-crown-6 ligands containing two 1-hydroxy-2-R-9,10-anthraquinone-9-imino side arms. Mendeleev Communications, 12(3), 96-97.[24]

  • Singh, D. K., et al. (2016). Production of Potassium Chloride from K-Feldspar Through Roast–Leach–Solvent Extraction Route. Transactions of the Indian Institute of Metals, 69(8), 1561-1570.[15]

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Comparative

comparing diaminodibenzo-18-crown-6 and aza-crown ethers for metal binding

The precise engineering of macrocyclic ligands is a cornerstone of modern coordination chemistry, separation science, and molecular sensor development. When designing a host molecule for specific metal cations, researche...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise engineering of macrocyclic ligands is a cornerstone of modern coordination chemistry, separation science, and molecular sensor development. When designing a host molecule for specific metal cations, researchers frequently begin with the highly efficient 18-crown-6 scaffold. However, to achieve specific selectivity, immobilization, or signaling capabilities, the core must be structurally modified.

Two of the most prominent modifications are peripheral functionalization, exemplified by diaminodibenzo-18-crown-6 (DADB18C6) , and heteroatom substitution, exemplified by aza-crown ethers (e.g., 1,10-diaza-18-crown-6). This guide provides an objective, data-driven comparison of these two classes of macrocycles, detailing the mechanistic causality behind their binding profiles and providing validated experimental protocols for their characterization.

Mechanistic Divergence: Electronic vs. Heteroatom Tuning

The fundamental difference between DADB18C6 and aza-crown ethers lies in how they alter the primary coordination sphere of the host molecule.

Diaminodibenzo-18-Crown-6: Rigidity and Peripheral Functionalization

DADB18C6 retains the all-oxygen ( O6​ ) donor set of the parent 18-crown-6 but introduces two diaminobenzo groups into the macrocyclic backbone. This structural choice has three distinct mechanistic consequences:

  • Conformational Preorganization: The rigid aromatic rings restrict the flexibility of the polyether backbone. While this preorganization can theoretically enhance size-based selectivity, it often prevents the macrocycle from adopting the optimal geometry required to fully encapsulate certain cations[1].

  • Electron-Withdrawing Effects: The benzo groups pull electron density away from the adjacent ether oxygen atoms. This reduces the Lewis basicity of the donor oxygens, generally resulting in lower overall stability constants ( Ks​ ) for alkali metals compared to the unsubstituted 18-crown-6[2].

  • Immobilization Handles: The peripheral −NH2​ groups are electronically decoupled from the primary binding cavity. They serve as synthetic handles for grafting the crown ether onto polymers, silica surfaces, or for forming Schiff base sensors without fundamentally disrupting the O6​ binding pocket[3].

Aza-Crown Ethers: HSAB Theory and Lariat Effects

Aza-crown ethers replace one or more oxygen atoms in the ring with nitrogen (e.g., monoaza-18-crown-6 or 1,10-diaza-18-crown-6).

  • Hard-Soft Acid-Base (HSAB) Shift: Oxygen is a "hard" Lewis base, preferentially binding "hard" alkali and alkaline earth metals ( K+ , Na+ , Ba2+ ). Nitrogen is a "softer" donor. Substituting O with N drastically increases the macrocycle's affinity for softer transition and heavy metal cations (e.g., Ag+ , Cu2+ , Pb2+ ) while slightly attenuating its affinity for hard alkali metals[4].

  • N-Pivot Functionalization (Lariat Ethers): The secondary amine nitrogen in aza-crowns can be easily alkylated to introduce pendant donor arms (e.g., benzyl or dansyl groups). This creates a "lariat ether" that provides three-dimensional encapsulation of the metal ion, transforming a 2D ring into a 3D receptor and significantly boosting thermodynamic stability[5].

StructuralEffects Base 18-Crown-6 Core (Hard O6 Donor Set) DADB Diaminodibenzo Substitution Base->DADB Aza Aza (Nitrogen) Substitution Base->Aza Rigid Increased Rigidity & Electron Withdrawal DADB->Rigid Handles Peripheral -NH2 Synthetic Handles DADB->Handles Soft Softer Lewis Base (HSAB Theory) Aza->Soft Lariat N-Pivot Lariat Functionalization Aza->Lariat Alkali Alkali Metal Selectivity (Lowered Affinity) Rigid->Alkali Transition Transition Metal Affinity (Ag+, Cu2+, Pb2+) Soft->Transition Lariat->Transition

Causal relationship between macrocycle structural modification and metal selectivity.

Quantitative Performance Comparison

The following table synthesizes experimental stability constants ( logKs​ ) from literature to illustrate the divergent binding profiles. Data is standardized for methanolic solutions at 25 °C to ensure an objective comparison[4],[5],[6].

Ligand / Host Molecule K+ ( logKs​ ) Na+ ( logKs​ ) Ag+ ( logKs​ ) Cu2+ ( logKs​ )Primary Application
18-Crown-6 (Reference) 6.104.324.60< 2.0General alkali metal extraction
Dibenzo-18-Crown-6 5.004.003.50< 2.0Phase-transfer catalysis, rigid sensors
Monoaza-18-Crown-6 5.303.907.804.50Transition metal sensing
1,10-Diaza-18-Crown-6 4.103.30> 8.06.50Heavy metal remediation ( Pb2+ , Cu2+ )

Note: Dibenzo-18-crown-6 is used as the thermodynamic proxy for DADB18C6, as the peripheral amino groups do not significantly alter the internal cavity's electron density beyond the baseline benzo-effect.

Self-Validating Experimental Workflows

To accurately determine the binding affinities of these macrocycles, researchers must select analytical techniques that exploit the physical properties of the specific ligand-metal pair.

Protocol A: Conductometric Titration for Aza-Crown Transition Metal Complexes

Because transition metal binding to aza-crown ethers significantly alters the hydrodynamic radius and effective charge mobility of the complex, conductometry is the premier method for determining both stoichiometry and Ks​ [4]. This system is self-validating: the sharp inflection point in the molar conductivity curve definitively proves the binding stoichiometry (usually 1:1), while the curvature prior to the equivalence point allows for the mathematical extraction of the stability constant.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0×10−4 M solution of the aza-crown ether (e.g., 1,10-diaza-18-crown-6) in anhydrous methanol. Thermostat the conductivity cell to exactly 25.0 ± 0.1 °C to prevent temperature-dependent conductivity fluctuations.

  • Titrant Formulation: Prepare a 1.0×10−2 M solution of the target metal nitrate (e.g., Cu(NO3​)2​ or AgNO3​ ) in the same solvent.

  • Titration Execution: Add the metal salt solution to the ligand solution in increments using a calibrated micro-syringe. Wait 2 minutes after each addition for equilibrium to be established.

  • Measurement: Record the specific conductivity ( κ ) after each addition. Continue the titration until the metal-to-ligand mole ratio ( [M]/[L] ) reaches 3.0.

  • Data Processing: Correct the measured conductivity for dilution. Plot molar conductivity ( Λ ) versus the [M]/[L] ratio.

  • Validation & Fitting: Observe the inflection point to validate 1:1 stoichiometry. Use a non-linear least-squares curve-fitting program (e.g., based on the continuous variation method) to fit the data to a 1:1 binding isotherm, extracting logKs​ and the limiting molar conductivity ( Λc​ )[4].

Workflow Prep 1. Ligand Prep (0.1 mM in MeOH) Titrant 2. Metal Addition (0 to 3.0 eq) Prep->Titrant Measure 3. Conductivity Measurement Titrant->Measure Analyze 4. Non-Linear Least Squares Fit Measure->Analyze Result 5. Extract Ks & Stoichiometry Analyze->Result

Conductometric titration workflow for determining aza-crown metal binding affinities.

Protocol B: UV-Vis Spectrophotometric Titration for DADB18C6

Unlike simple aliphatic crown ethers, DADB18C6 possesses an extended π -conjugated system due to its dibenzo framework. Complexation with an alkali metal cation induces subtle conformational shifts that perturb this π -system, making UV-Vis spectroscopy an ideal, self-validating tool. The presence of sharp isosbestic points during the titration serves as internal validation that only two absorbing species (free ligand and 1:1 complex) exist in equilibrium.

Step-by-Step Methodology:

  • Ligand Baseline: Prepare a 5.0×10−5 M solution of DADB18C6 in acetonitrile. Record the baseline UV-Vis absorption spectrum (typically observing π−π∗ transitions near 270-290 nm).

  • Titrant Preparation: Prepare a 5.0×10−3 M solution of the alkali metal perchlorate (e.g., KClO4​ ) to ensure the anion does not coordinate.

  • Titration: Sequentially add aliquots of the metal solution to the cuvette.

  • Spectral Monitoring: Record the spectrum from 200–400 nm after each addition. Verify the presence of isosbestic points to confirm a clean two-state equilibrium.

  • Analysis: Plot the change in absorbance ( ΔA ) at the wavelength of maximum variance against the cation concentration. Apply the Benesi-Hildebrand equation or a global non-linear regression model to calculate the stability constant ( Ks​ ).

Summary of Selection Criteria

For drug development professionals and materials scientists, the choice between these macrocycles dictates the success of the application:

  • Select DADB18C6 when you require a rigid scaffold for alkali metal capture (e.g., K+ or Na+ ) that must be covalently anchored to a solid support or incorporated into a polymer matrix (using the −NH2​ groups as linkers)[7].

  • Select Aza-Crown Ethers when designing sensors or chelators for transition metals, heavy metal detoxification, or when 3D encapsulation via lariat arm functionalization is required to boost complex stability[5],[6].

Sources

Validation

Causality in Experimental Design: Synthesis &amp; Sample Preparation

As a Senior Application Scientist in supramolecular chemistry, I approach the analytical validation of macrocyclic precursors not merely as a routine check, but as a foundational quality control gateway. 4,4'-Diaminodibe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in supramolecular chemistry, I approach the analytical validation of macrocyclic precursors not merely as a routine check, but as a foundational quality control gateway. 4,4'-Diaminodibenzo-18-crown-6 (DADB18C6) is a highly versatile building block used in the synthesis of Schiff base macrocycles, ion-selective sensors, and advanced polyimides[1]. However, its utility is strictly dependent on its purity. Even trace amounts of unreduced nitro precursor can poison downstream polymerization or complexation reactions.

This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) validation strategies for DADB18C6, comparing experimental data against theoretical Density Functional Theory (DFT) models and its dinitro precursor. By establishing a self-validating analytical system, researchers can definitively confirm structural integrity.

To understand the NMR spectra, we must first understand the chemical history of the sample. DADB18C6 is typically synthesized via the catalytic reduction of 4,4'-dinitrodibenzo-18-crown-6.

Step-by-Step Reduction Protocol
  • Suspension: Suspend 2.0 g of 4,4'-dinitrodibenzo-18-crown-6 in 30 mL of N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected as a highly polar aprotic solvent because the rigid, planar dinitro precursor exhibits poor solubility in standard aliphatic solvents.

  • Catalysis: Heat the mixture to 110°C and add 1.6 g of Raney Nickel[2].

    • Causality: Raney Ni provides an exceptionally high surface area for hydrogen adsorption, lowering the activation energy required for the reduction of the nitro groups.

  • Reduction: Dropwise addition of 3.3 g (66 mmol) hydrazine hydrate (N₂H₄·H₂O) while maintaining the temperature at 75–80°C[2].

    • Causality: Hydrazine acts as an in-situ hydrogen donor. Strict temperature control is critical; exceeding 80°C risks the violent exothermic decomposition of hydrazine, while dropping below 75°C stalls the reduction, leading to partially reduced azoxy intermediates.

  • Isolation: Filter off the catalyst while hot, evaporate the mother liquor under reduced pressure, wash the residue with 50 mL of cold ethanol, and dry in vacuo.

Self-Validating NMR Sample Preparation

Choosing the correct alternative solvent is the most critical step in NMR validation. While CDCl₃ is the default for many organic chemists, it is a poor choice here.

  • Solvent Selection: Dissolve ~10 mg of the purified DADB18C6 in 0.5 mL of DMSO-d6[3].

    • Causality: The newly formed diamino groups (-NH₂) act as both strong hydrogen bond donors and acceptors, causing the molecules to aggregate in non-polar solvents like CDCl₃, leading to broad, unresolved NMR peaks. DMSO-d6 effectively disrupts these intermolecular hydrogen bonds, ensuring sharp, highly resolved resonances.

  • Referencing: Utilize Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to prevent chemical shift drift.

  • Acquisition: Acquire the ¹H NMR spectrum at 500 MHz and 298 K. High-field instruments are necessary to provide sufficient dispersion for the tightly clustered crown ether aliphatic protons (3.7–4.1 ppm).

Protocol S1 1. Sample Prep 10 mg in DMSO-d6 S2 2. Calibration TMS (0.00 ppm) S1->S2 S3 3. Acquisition 500 MHz, 298 K S2->S3 S4 4. Integration NH2 (4H) vs Ar (6H) S3->S4 S5 5. Validation Absence of NO2 S4->S5

Self-validating workflow for quantitative NMR acquisition and purity analysis.

Comparative NMR Performance: Tracking the Electronic Shift

The ultimate self-validating marker in this synthesis is the diamagnetic shielding differential between the precursor and the product.

The transformation from a nitro (-NO₂) to an amino (-NH₂) group fundamentally alters the local magnetic environment of the benzene rings. The -NO₂ group is a powerful Electron-Withdrawing Group (EWG) , which pulls electron density away from the ring, deshielding the aromatic protons and pushing their resonances downfield (>7.5 ppm). Conversely, the -NH₂ group is a strong Electron-Donating Group (EDG) via nitrogen lone-pair resonance. This pumps electron density back into the ring, shielding the aromatic protons and shifting them significantly upfield (6.0–6.7 ppm)[2].

NMR_Logic Nitro Dinitro Precursor (-NO2 Group) EWG Electron-Withdrawing (Deshielding) Nitro->EWG Downfield Aromatic Protons >7.5 ppm EWG->Downfield Upfield Aromatic Protons 6.0 - 6.7 ppm Downfield->Upfield Reduction Shift Amino Diamino Product (-NH2 Group) EDG Electron-Donating (Shielding) Amino->EDG EDG->Upfield

Logical relationship between substituent electronic effects and NMR shifts.

Quantitative Data Presentation: ¹H NMR Comparison

By comparing the experimental data of the diamino product against its dinitro precursor and DFT-predicted models, we can objectively validate the success of the synthesis[2].

Proton Environment4,4'-Dinitro Precursor (ppm)Experimental DADB18C6 (ppm)DFT Predicted DADB18C6 (ppm)Multiplicity & Integration
Amine (-NH₂) N/A4.52 4.60Singlet, 4H
Ar-H (ortho to N) ~7.856.27 6.35Doublet, 2H (J = 2.2 Hz)
Ar-H (meta to N) ~7.726.09 6.15Doublet of Doublets, 2H (J = 8.4, 2.4 Hz)
Ar-H (para to O) ~7.156.65 6.70Doublet, 2H (J = 8.4 Hz)
Crown Ether (-CH₂-) 4.10 – 4.353.77 – 4.03 3.80 – 4.05Multiplets, 16H

Validation Checkpoint: The appearance of the broad singlet at 4.52 ppm (integrating to exactly 4 protons) combined with the complete disappearance of any peaks above 7.00 ppm confirms 100% conversion[2]. If peaks remain in the 7.50–8.00 ppm region, the sample is contaminated with unreacted precursor.

Quantitative Data Presentation: ¹³C NMR Comparison

The ¹³C NMR spectrum provides a secondary layer of structural verification, particularly for the carbon backbone of the crown ether ring[2].

Carbon EnvironmentExperimental DADB18C6 (ppm)Causality / Assignment
Ar-C (attached to O) 149.7, 143.9Strongly deshielded by the electronegative ether oxygens.
Ar-C (attached to N) 139.6Deshielded by the primary amine nitrogen.
Ar-C (unsubstituted) 116.1, 105.8, 101.1Shielded by the strong EDG resonance effect of the -NH₂ group.
Aliphatic Crown (-CH₂-) 69.9, 69.6, 69.5, 68.2Typical aliphatic ether range. The presence of 4 distinct peaks confirms the symmetry of the macrocycle in solution[3].

Conclusion & Best Practices

When validating 4,4'-diaminodibenzo-18-crown-6, relying solely on mass spectrometry or melting point analysis is insufficient due to the structural similarities between partially and fully reduced intermediates. High-field ¹H NMR in DMSO-d6 provides an unambiguous, self-validating stoichiometric check. The stark transition of aromatic protons from the deshielded region (>7.5 ppm) to the shielded region (6.0–6.7 ppm) acts as an internal binary switch, objectively proving the success of the catalytic reduction and the purity of the macrocycle.

References

  • 31406-52-7 | Diaminodibenzo-18-crown-6 | Ethers. Ambeed.com.
  • Synthesis of Isomeric Dinitro and Diamino Derivatives of Polycyclic Crown Ethers: Dibenzo-18-crown-6 and Dibenzo-24-crown-8. ResearchGate.
  • Synthesis and antimicrobial activity of new crown ethers of Schiff base type. ResearchGate.

Sources

Comparative

High-Performance Diaminodibenzo-18-Crown-6 (DAB18C6) Polymers: A Comparative Guide on Thermal Stability

The integration of macrocyclic crown ethers into polymer backbones has revolutionized the development of advanced materials for selective ion capture, pervaporation membranes, and solid-phase extraction. Among these, dia...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of macrocyclic crown ethers into polymer backbones has revolutionized the development of advanced materials for selective ion capture, pervaporation membranes, and solid-phase extraction. Among these, diaminodibenzo-18-crown-6 (DAB18C6) is a highly sought-after monomer due to its precise cavity size (2.6–3.2 Å), which exhibits exceptional binding affinity for specific alkali and alkaline earth metals like Cesium (Cs⁺) and Strontium (Sr²⁺)[1][2].

However, as an Application Scientist, one must navigate a critical trade-off: functional selectivity versus thermal stability . This guide provides an objective, data-driven comparison of the thermal stability across different DAB18C6-based polymer architectures, detailing the mechanistic causes of thermal degradation and providing self-validating protocols for their synthesis and characterization.

Mechanistic Insights: The Thermal Cost of Crown Ethers

To engineer thermally stable crown-ether polymers, we must first understand the causality of their degradation. The DAB18C6 monomer consists of a rigid aromatic framework fused to a flexible aliphatic polyether ring.

While aromatic backbones (like those in polyimides or polyamides) inherently resist thermal scission, the aliphatic ether linkages (–CH₂–CH₂–O–) within the 18-crown-6 cavity act as the thermodynamic "weakest link." Under thermal stress, these aliphatic segments undergo homolytic cleavage significantly earlier than the surrounding aromatic structures. Thermogravimetric analysis (TGA) consistently reveals that the primary structural collapse of the crown ether moiety occurs between 340 °C and 420 °C [3].

Therefore, the overarching thermal stability of a DAB18C6-based polymer is dictated by how well the primary polymer backbone can shield or compensate for the lability of the crown ether ring.

DegradationPathway Polymer DAB18C6-Based Polymer (Room Temp to 300°C) Stage1 Stage 1: Desolvation (Loss of absorbed water/solvent) < 200°C Polymer->Stage1 Stage2 Stage 2: Crown Ether Cleavage (Aliphatic C-O-C breakdown) 340°C - 420°C Stage1->Stage2 Stage3 Stage 3: Backbone Degradation (Imide/Amide scission) > 450°C Stage2->Stage3 Residue Carbonaceous Char (> 600°C) Stage3->Residue

Thermal degradation pathway of DAB18C6 polymers highlighting crown ether vulnerability.

Comparative Thermal Stability Analysis

The choice of co-monomer fundamentally alters the thermal profile of the resulting DAB18C6 polymer. Below is a comparative analysis of four primary architectures:

  • Polyimides (PI-18C6): By reacting DAB18C6 with dianhydrides such as 4,4′-(hexafluoro-isopropylidene) diphthalic anhydride (6FDA) or 3,3′,4,4′-diphenylsulphone tetracarboxylic dianhydride (DSDA), researchers achieve the highest thermal stability. The rigid imide rings restrict chain mobility, pushing the initial decomposition temperature ( Td​ ) above 380 °C, with main backbone decomposition occurring near 540 °C[1][4].

  • Schiff Bases (Polyazomethines): Synthesized via the condensation of DAB18C6 with dialdehydes (e.g., 1-pyrenecarboxaldehyde). These imine-linked polymers exhibit moderate stability, with the onset of crown ether degradation strictly dictating the 5% weight loss mark around 340 °C[3].

  • Copolyesters: When DAB18C6 is incorporated into polyester backbones (often to create liquid crystalline polymers), the presence of flexible aliphatic spacers (e.g., alkanedioyl groups) significantly lowers the thermal threshold. Their 5% weight loss temperatures ( T5%​ ) range from 263 °C to 298 °C[5].

Quantitative Thermal Data Comparison
Polymer ArchitectureCo-Monomer System T5%​ / Initial Td​ (°C)Main Degradation Stage (°C)Char Yield at 600°C (%)Ref
Polyimide (PI-18C6) 6FDA> 380> 450~ 45 - 50[1]
Copolyimide DSDA / DDBT~ 400~ 540~ 50[4]
Schiff Base (Imine) 1-pyrenecarboxaldehyde~ 340340 - 420~ 40[3]
Copolyester Alkanedioyl dichloride263 - 298> 300< 20[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a specific analytical checkpoint to verify success before proceeding.

Protocol A: Two-Step Synthesis of DAB18C6-Polyimide (PI-18C6)

Causality: A one-step high-temperature polymerization can prematurely degrade the crown ether ring or cause side reactions. The two-step method (low-temperature polycondensation followed by controlled thermal imidization) ensures the structural integrity of the macrocycle while driving the reaction to high molecular weight (e.g., Mn​ = 93 kDa)[1].

Step-by-Step Methodology:

  • Monomer Purification: Dry DAB18C6 and the chosen dianhydride (e.g., 6FDA) in a vacuum oven at 80 °C for 12 hours to remove trace moisture, which would otherwise terminate chain growth via anhydride hydrolysis.

  • Polycondensation (Step 1): Dissolve equimolar amounts of DAB18C6 and 6FDA in anhydrous N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Stir continuously at 0–5 °C for 2 hours, then at room temperature for 24 hours to form a viscous Polyamic Acid (PAA) precursor.

  • Validation Checkpoint 1 (FTIR): Cast a drop of the solution and run an FTIR scan. Validation criteria: Confirm the presence of broad amide N-H/O-H stretching bands at ~3200–3400 cm⁻¹ and amide carbonyl at ~1650 cm⁻¹.

  • Thermal Imidization (Step 2): Cast the PAA solution onto a glass plate. Heat in a vacuum oven using a stepwise gradient: 80 °C, 120 °C, 180 °C, 250 °C, and 300 °C for 1 hour at each step. Causality: Stepwise heating prevents solvent boiling (which causes film bubbling) and allows the polymer chains to reorient for optimal ring closure.

  • Validation Checkpoint 2 (FTIR): Analyze the final film. Validation criteria: The broad PAA bands must disappear, replaced by characteristic imide bands at 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1375 cm⁻¹ (C-N stretch)[4].

SynthesisWorkflow Monomers Monomers: DAB18C6 + Dianhydride Polycondensation Polycondensation (NMP, 0-25°C) Monomers->Polycondensation PolyamicAcid Polyamic Acid (PAA) Intermediate Polycondensation->PolyamicAcid Validation1 FTIR Check: Amide bands (1650 cm⁻¹) PolyamicAcid->Validation1 ThermalImidization Thermal Imidization (Stepwise up to 300°C) Validation1->ThermalImidization Polyimide DAB18C6-Polyimide Film ThermalImidization->Polyimide Validation2 FTIR Check: Imide bands (1780, 1720 cm⁻¹) Polyimide->Validation2

Step-by-step synthesis and validation workflow for DAB18C6-based polyimides.

Protocol B: Rigorous Thermal Analysis (TGA/DSC)

Causality: Crown ether polymers often trap solvent molecules within their cavities. If not properly accounted for, solvent evaporation can be misidentified as early polymer degradation.

Step-by-Step Methodology:

  • Sample Preparation: Load ~10 mg of the polymer sample into an open alumina crucible[3].

  • Atmosphere Control: Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 50 mL/min. Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis) from thermo-oxidative degradation, allowing for accurate assessment of the backbone's intrinsic stability.

  • Heating Profile: Heat the sample from 25 °C to 700 °C at a strict rate of 10 °C/min. Causality: This rate is slow enough to prevent thermal lag between the furnace and the sample, but fast enough to provide distinct resolution between the degradation stages.

  • Validation Checkpoint (DTG Baseline): Analyze the first derivative (DTG) curve. Validation criteria: The DTG curve must return completely to the zero-baseline between the initial desolvation stage (< 200 °C) and the onset of crown ether cleavage (> 340 °C). If the curve does not return to zero, the sample was improperly dried, and the T5%​ calculation will be artificially low.

Conclusion

When engineering polymers with diaminodibenzo-18-crown-6, the thermal stability is inherently bottlenecked by the aliphatic ether linkages of the macrocycle, which begin to degrade around 340 °C. For applications requiring high-temperature resilience (such as pervaporation membranes or aerospace-grade ion scavengers), Polyimides are the undisputed optimal choice, pushing the operational limit toward 380–400 °C. Conversely, if the application operates at lower temperatures and requires specific phase behaviors (like liquid crystallinity), Copolyesters offer a viable, albeit thermally weaker, alternative.

References

  • Highly-Efficient Adsorptive Separation of Cs+ from Aqueous Solutions by Porous Polyimide Membrane Containing Dibenzo-18-Crown-6 ResearchG
  • Highly efficient removal of Sr 2+ from aqueous solutions using a polyacrylic acid/crown-ether/graphene oxide hydrogel composite RSC Publishing
  • DESIGN AND SYNTHESIS OF MAIN CHAIN LIQUID CRYSTALLINE COPOLYESTERS CONTAINING DIBENZOQ18QCROWNQ6 UNITS gfzxb.org
  • Probing the supramolecular features via π–π interaction of a di-iminopyrene-di-benzo-18-crown-6-ether compound: experimental and theoretical study PMC
  • Synthesis of crown ether-containing copolyimides and their pervaporation properties to benzene/cyclohexane mixtures ResearchG

Sources

Validation

benchmarking diaminodibenzo-18-crown-6 sensors against traditional ionophores

Benchmarking Diaminodibenzo-18-Crown-6 Sensors Against Traditional Ionophores: A Comprehensive Guide For decades, the development of ion-selective sensors has relied heavily on naturally occurring ionophores like valinom...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Diaminodibenzo-18-Crown-6 Sensors Against Traditional Ionophores: A Comprehensive Guide

For decades, the development of ion-selective sensors has relied heavily on naturally occurring ionophores like valinomycin. While valinomycin remains the gold standard for potassium ( K+ ) sensing due to its exceptional selectivity, its rigid structure limits its adaptability for advanced optical, solid-state, or multiplexed sensing platforms[1]. In contrast, synthetic macrocycles—specifically diaminodibenzo-18-crown-6 (DADB18C6)—have emerged as highly versatile alternatives. The presence of two primary amine groups on the dibenzo rings provides synthetic handles for covalent functionalization, allowing researchers to engineer sensors with tunable selectivity, multimodal signal transduction, and zero-leaching characteristics.

This guide provides an objective, data-driven comparison between DADB18C6-based sensors and traditional ionophores, detailing the mechanistic causality behind their performance and providing self-validating protocols for sensor fabrication.

Mechanistic Foundations: Structural Rigidity vs. Synthetic Versatility

The Traditional Standard: Valinomycin Valinomycin is a naturally occurring cyclodepsipeptide that forms a highly lipophilic, rigid octahedral cavity. This cavity perfectly mimics the hydration shell of a K+ ion, granting it a remarkable selectivity coefficient over sodium ( Na+ ) of approximately 104 [2]. However, valinomycin lacks reactive functional groups. In polymeric membrane sensors, it must be physically entrapped, making it susceptible to leaching over time, which degrades sensor lifetime and signal stability[1].

The Advanced Alternative: DADB18C6 DADB18C6 features an 18-crown-6 polyether ring that natively coordinates with K+ , cesium ( Cs+ ), and lead ( Pb2+ ) based on ion-dipole interactions[3]. What sets DADB18C6 apart is its functionalizability. The −NH2​ groups allow for:

  • Optical Transduction: Condensation with 1-pyrenecarboxaldehyde yields di-iminopyrene-dibenzo-18-crown-6 (DPyDB-18C6). Upon ion complexation, the macrocycle undergoes a conformational change that quenches excimer emission, enabling highly sensitive optical detection[4].

  • Covalent Immobilization: DADB18C6 can be polycondensed with siloxane oligomers to form robust polyamides for electrochemical stripping voltammetry of Pb2+ , entirely eliminating ionophore leaching[5].

  • Nanomaterial Grafting: Grafting DADB18C6 onto cellulose/graphene aerogels creates ultra-high-capacity sensors and adsorbents capable of operating in highly acidic environments[6].

Mechanism cluster_val Traditional: Valinomycin cluster_dadb Advanced: DADB18C6 Derivative V1 Valinomycin (Physical Entrapment) V2 K+ Chelation (Octahedral Cavity) V1->V2 V3 Potentiometric Signal V2->V3 D1 DADB18C6 (Covalently Grafted) D2 Ion Binding (K+, Cs+, Pb2+) D1->D2 D3 Multimodal Signal (Optical / Electrochemical) D2->D3

Fig 1. Mechanistic comparison of signal transduction in Valinomycin vs. DADB18C6 sensors.

Comparative Performance Data

The following table synthesizes experimental benchmarking data, highlighting how functionalized DADB18C6 overcomes the limitations of both valinomycin and unmodified dibenzo-18-crown-6 (DB18C6)[1],[7],[4],[5].

Sensor PlatformPrimary Target(s)Functionalization CapabilitySelectivity (Log KPrimary,Interferingpot​ )Lifetime / StabilitySignal Modality
Valinomycin K+ None (Rigid structure)-4.0 to -5.0 (vs Na+ )Moderate (Prone to leaching)Potentiometric
Unmodified DB18C6 K+ , Cs+ None-2.0 to -3.0 (vs Na+ )Low (High leaching)Potentiometric
DADB18C6-Pyrene K+ , Cs+ High (Imine bond formation)Tunable via steric hindranceHigh ( π−π stacking stabilization)Optical (Fluorescence)
DADB18C6-Polyamide Pb2+ High (Polycondensation)Excellent for Pb2+ Very High (Covalently bound)Electrochemical

Data Interpretation: While valinomycin retains the highest absolute selectivity for K+ , DADB18C6 derivatives offer superior operational lifespans and the ability to target heavy metals like Pb2+ or radioactive isotopes like Cs+ in complex matrices[6].

Experimental Workflows: Fabrication and Validation

To ensure scientific integrity, the following protocol details the fabrication of a DADB18C6-based potentiometric sensor. The workflow is designed as a self-validating system, incorporating thermodynamic conditioning and selectivity verification.

Phase 1: Membrane Formulation and Assembly

Causality Check: Unmodified crown ethers leach into aqueous samples. By utilizing a functionalized DADB18C6 derivative (e.g., a lipophilic Schiff base), the ionophore remains anchored in the hydrophobic membrane, ensuring long-term Nernstian response.

  • Cocktail Preparation: Dissolve 1.0 wt% DADB18C6 derivative, 33.0 wt% high-molecular-weight Polyvinyl Chloride (PVC), 65.5 wt% plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE), and 0.5 wt% potassium tetrakis(4-chlorophenyl)borate (KTCPB) in 3 mL of Tetrahydrofuran (THF).

    • Note:o-NPOE is chosen over dioctyl sebacate (DOS) because its higher dielectric constant better stabilizes divalent ions like Pb2+ or larger monovalent ions like Cs+ .

  • Casting: Pour the cocktail into a 24 mm glass ring affixed to a glass slide. Allow the THF to evaporate slowly over 24 hours at room temperature to form a uniform, defect-free membrane (~0.2 mm thickness).

  • Electrode Assembly: Cut a 5 mm diameter disc from the master membrane. Mount it onto the tip of a commercial electrode body using a PVC/THF slurry as an adhesive. Fill the internal compartment with 0.1 M target ion solution (e.g., KCl or Pb(NO3​)2​ ) and insert the Ag/AgCl internal reference electrode.

Phase 2: Thermodynamic Conditioning and Internal Validation

Causality Check: A newly cast membrane lacks a defined phase boundary potential. Conditioning hydrates the membrane surface and allows the ionophore to complex with the primary ion, establishing the thermodynamic equilibrium required for accurate sensing.

  • Conditioning: Soak the assembled electrode in a 1.0×10−2 M solution of the primary target ion for 24 hours.

  • Validation (Nernstian Slope): Measure the electromotive force (EMF) across a concentration gradient ( 10−6 to 10−1 M). A self-validated sensor must exhibit a Nernstian slope (~59.2 mV/decade for monovalent ions, ~29.6 mV/decade for divalent ions at 25°C).

  • Selectivity Verification (SSM): Utilize the Separate Solution Method (SSM). Measure the EMF in a 10−2 M solution of the primary ion ( A ), followed by a 10−2 M solution of the interfering ion ( B ). Calculate the potentiometric selectivity coefficient ( KA,Bpot​ ) using the Nicolsky-Eisenman equation.

Protocol Step1 1. Amine Functionalization (Schiff Base / Polycondensation) Step2 2. Membrane Formulation (PVC + Plasticizer + Ionophore) Step1->Step2 Purified Derivative Step3 3. Sensor Assembly (Electrode / Optode Substrate) Step2->Step3 Cast & Dry Step4 4. Thermodynamic Conditioning (24h in Target Ion Solution) Step3->Step4 Phase Boundary Setup Step5 5. Internal Validation (Nernstian Slope & SSM) Step4->Step5 Equilibrium Reached

Fig 2. Self-validating experimental workflow for DADB18C6-based sensor fabrication.

Conclusion

While valinomycin remains a highly specialized tool for potassium sensing, it represents a technological dead-end for multimodal or solid-state sensor evolution. Diaminodibenzo-18-crown-6 (DADB18C6) bridges the gap between high-affinity ion chelation and modern materials science. By leveraging its reactive amine groups, researchers can engineer sensors that not only match the analytical rigor of traditional ionophores but also offer unprecedented stability, optical transduction capabilities, and broad-spectrum heavy metal detection.

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Safety & Regulatory Compliance

Safety

Diaminodibenzo-18-crown-6 proper disposal procedures

As a Senior Application Scientist specializing in supramolecular chemistry and laboratory safety, I recognize that handling functionalized macrocycles like 4,4'-Diaminodibenzo-18-crown-6 (DADB18C6) requires a rigorous, c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in supramolecular chemistry and laboratory safety, I recognize that handling functionalized macrocycles like 4,4'-Diaminodibenzo-18-crown-6 (DADB18C6) requires a rigorous, causality-driven approach to safety. DADB18C6 is highly valued in radiopharmaceutical chelation, selective ion sensor development, and phase-transfer catalysis. However, its structural components—a potassium-selective ionophore cavity and two reactive aromatic amine groups—present unique biological and environmental hazards that dictate strict disposal logistics.

This guide provides an authoritative, self-validating operational framework for the proper segregation, containment, and disposal of DADB18C6 waste, ensuring compliance with federal environmental regulations and institutional safety standards.

Physicochemical Hazard Profile & Causality

To safely dispose of a chemical, we must first understand why it is dangerous. The hazards of DADB18C6 are intrinsic to its molecular architecture:

  • Ionophore Toxicity: The 18-crown-6 cavity has a high binding affinity for potassium ions (K+). If systemically absorbed, crown ethers act as artificial ionophores, transporting K+ across lipid bilayers, which can disrupt cellular resting membrane potentials and lead to neurotoxicity or cardiotoxicity.

  • Aromatic Amine Reactivity: The diamino moieties introduce risks of skin sensitization, mild basicity, and potential mutagenicity. Furthermore, during thermal destruction, these nitrogen-containing groups generate hazardous nitrogen oxides (NOx).

Table 1: Quantitative Safety & Logistical Parameters

ParameterValue / Operational GuidelineRationale
Molecular Weight 388.42 g/mol Determines stoichiometric quenching if derivatization is required prior to disposal.
Primary Target Ions K+, Pb2+, Sr2+Waste solutions often contain co-extracted heavy metals, upgrading the waste's hazard class.
SAA Storage Limit 55 Gallons (Total)Regulatory maximum for a Satellite Accumulation Area before mandatory EHS pickup[1].
Incineration Temp >1000°CRequired to fully cleave the macrocyclic ether ring and destroy aromatic amines.
Spill Absorbent Vermiculite / Inert SilicaPrevents exothermic reactions that could occur with reactive organic absorbents.

Operational Segregation & Disposal Protocol

Because DADB18C6 is frequently utilized in liquid-liquid extractions, it is typically dissolved in organic solvents. The disposal protocol must be a self-validating system: every step must include a verification check to prevent catastrophic mixing of incompatible waste streams.

Step 1: Waste Characterization & Segregation
  • The Causality: DADB18C6 is often dissolved in halogenated solvents (e.g., chloroform, dichloromethane) to extract metal ions from aqueous phases. Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins[2]. Mixing non-halogenated waste into a halogenated stream drastically increases institutional disposal costs and environmental risk.

  • Procedure:

    • Identify the primary solvent used in the DADB18C6 workflow.

    • Segregate immediately into Halogenated (contains F, Cl, Br, I) or Non-Halogenated waste streams.

    • Verification Check: Review the lab notebook to confirm no heavy metals (e.g., Pb2+, radioactive isotopes) were complexed. If heavy metals are present, the waste must be reclassified as Mixed Hazardous Waste.

Step 2: Primary Containerization
  • The Causality: Aromatic amines can degrade under prolonged UV exposure and react with strong oxidizers, potentially off-gassing.

  • Procedure:

    • Funnel liquid waste into high-density polyethylene (HDPE) or amber glass carboys.

    • Seal with a PTFE-lined cap to prevent solvent vapor escape and degradation of the seal.

    • Verification Check: Invert the container slightly to ensure the PTFE seal is flush and leak-proof.

Step 3: Satellite Accumulation Area (SAA) Management
  • The Causality: The EPA mandates strict controls over where and how hazardous waste is accumulated to prevent large-scale laboratory contamination during an accidental breach.

  • Procedure:

    • Place the sealed container in a chemically resistant secondary containment bin[1].

    • Attach a standardized Hazardous Waste label. Do not use abbreviations. Write "4,4'-Diaminodibenzo-18-crown-6" and list all solvents with their exact percentages.

    • Verification Check: Ensure the SAA volume does not exceed 55 gallons. Keep the container closed at all times except when actively adding waste[1].

Step 4: Institutional Transfer & TSDF Destruction
  • The Causality: Dilution of hazardous waste to bypass regulatory discharge limits is strictly prohibited by law[3]. The waste must be physically destroyed.

  • Procedure:

    • Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

    • EHS will manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • The TSDF will subject the DADB18C6 to high-temperature incineration equipped with NOx scrubbers to neutralize the nitrogenous byproducts of the diamino groups.

Disposal Workflow Visualization

The following diagram maps the logistical pathway of DADB18C6 waste from generation to final destruction, ensuring all lab personnel understand the downstream impact of their segregation choices.

G N1 Waste Generation (DADB18C6 Residues & Solutions) N2 Solvent Assessment N1->N2 N5 Solid Waste Stream (Contaminated Consumables) N1->N5 N3 Halogenated Waste Stream (e.g., Chloroform/DCM) N2->N3 Halogenated N4 Non-Halogenated Waste Stream (e.g., MeOH/EtOH) N2->N4 Non-Halogenated N6 Satellite Accumulation Area (SAA) Secondary Containment N3->N6 N4->N6 N5->N6 N7 EHS Pickup & RCRA Manifesting N6->N7 N8 TSDF High-Temperature Incineration (NOx Scrubber Required) N7->N8

Fig 1: Operational workflow for the segregation, accumulation, and disposal of DADB18C6 waste.

Emergency Spill Response & Decontamination

In the event of a DADB18C6 spill, immediate action must be taken to prevent inhalation of the powder or dermal absorption of the solvent-dissolved macrocycle.

  • Isolation: Evacuate non-essential personnel and increase fume hood/room ventilation.

  • PPE Verification: Don a fitted respirator (if powder is aerosolized), chemical-resistant nitrile gloves (double-gloved), safety goggles, and a lab coat[3].

  • Containment (Solid): Do not dry sweep DADB18C6 powder, as this aerosolizes the ionophore. Dampen the powder gently with a polar solvent (e.g., ethanol) to weigh it down, then wipe it up with absorbent pads.

  • Containment (Liquid): Surround the spill with an inert absorbent like vermiculite. Do not use combustible absorbents (like sawdust) if the solvent is an oxidizer.

  • Decontamination: Wash the affected surface with a 10% ethanol/water solution to dissolve residual crown ether, followed by standard soap and water.

  • Disposal: Place all contaminated pads, gloves, and vermiculite into a heavy-duty plastic bag, seal it, label it as "DADB18C6 Spill Debris," and transfer it to the SAA.

Regulatory Compliance & EHS Integration

Handling DADB18C6 falls strictly under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), which mandates that all personnel have immediate access to the Safety Data Sheet (SDS) and are trained on the specific hazards of the chemicals they handle[4].

Furthermore, under the EPA's Resource Conservation and Recovery Act (RCRA), waste generators are legally and financially responsible for their waste from "cradle to grave." Failure to properly label, segregate, or store DADB18C6 waste can result in severe institutional penalties, with EPA regulators authorized to issue fines up to $37,500 per violation per day[5]. By strictly adhering to the self-validating protocols outlined above, laboratories protect both their personnel and their institutional integrity.

References

  • Dartmouth Environment, Health & Safety (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from[Link]

  • University of Miami (2025). Laboratory Safety & Standard Procedures. Retrieved from[Link]

  • ResearchGate (2012). Crown Ethers: Biological and Environmental Impacts. Retrieved from[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Diaminodibenzo-18-crown-6
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Diaminodibenzo-18-crown-6
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